Technical Documentation Center

4,6,7-Trimethylquinoline-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6,7-Trimethylquinoline-2-carboxylic acid

Core Science & Biosynthesis

Foundational

synthesis of 4,6,7-Trimethylquinoline-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 4,6,7-Trimethylquinoline-2-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4,6,7-Trimethylquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 4,6,7-trimethylquinoline-2-carboxylic acid. The quinoline scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This document details a reliable two-step synthetic strategy, beginning with the construction of the core heterocyclic structure via the Doebner-von Miller reaction, followed by a selective oxidation to yield the target carboxylic acid. The guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and outlines methods for purification and characterization. By explaining the causality behind experimental choices, this paper serves as a practical resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are fundamental heterocyclic aromatic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals.[3] The versatility of the quinoline ring system, which consists of fused benzene and pyridine rings, allows for extensive structural modification, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity.[2] Specifically, quinoline carboxylic acids have garnered significant attention due to their integral role in the development of therapeutic agents targeting a range of diseases.[1][4] For instance, certain quinoline carboxylic acids have shown potent activity as cyclooxygenase (COX) inhibitors, relevant to anti-inflammatory therapies, while others are key pharmacophores in anticancer and antibacterial agents.[1][3]

The target molecule of this guide, 4,6,7-trimethylquinoline-2-carboxylic acid, represents a specifically substituted scaffold that holds potential for further elaboration in medicinal chemistry programs. The strategic placement of methyl groups on the benzene ring and at the C4-position influences the molecule's lipophilicity and steric profile, while the C2-carboxylic acid provides a crucial handle for amide bond formation or other conjugations, making it a valuable building block for library synthesis.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a substituted quinoline-2-carboxylic acid can be approached through several classical methods. A retrosynthetic analysis reveals two primary strategic disconnections:

  • Direct Ring Formation (Friedländer Annulation): This approach would involve the condensation of a 2-amino-4,5-dimethylbenzaldehyde with pyruvic acid. While direct, this strategy is contingent on the commercial availability and stability of the substituted o-aminobenzaldehyde, which can be a significant limitation.

  • Post-Cyclization Functionalization: A more flexible and often more practical approach involves first constructing a stable, substituted quinoline core and then introducing the carboxylic acid functionality. This is the strategy detailed in this guide.

Our chosen strategy involves a two-step sequence:

  • Step 1: Synthesis of the 2,4,6,7-tetramethylquinoline intermediate. This is achieved via the well-established Doebner-von Miller reaction , which condenses an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5][6]

  • Step 2: Selective oxidation of the C2-methyl group. The methyl group at the 2-position of the quinoline ring is particularly activated towards oxidation due to its benzylic-like character, allowing for its selective conversion to a carboxylic acid. The oxidation of 2-methylquinoline (quinaldine) derivatives is a standard method for accessing quinoline-2-carboxylic acids.[7]

This two-step pathway is advantageous due to the use of readily available starting materials and the robustness of the named reactions involved.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,4,6,7-Tetramethylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines.[5] In this step, 3,4-dimethylaniline is reacted with crotonaldehyde, which is formed in situ from the acid-catalyzed self-condensation of acetaldehyde. The reaction proceeds through a series of conjugate additions, cyclization, and oxidation steps to form the aromatic quinoline ring. An oxidizing agent, often derived from the reaction conditions or an added component like iodine, is required for the final aromatization step.

Reaction Scheme:

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Isolation & Purification A Charge reactor with 3,4-dimethylaniline and Hydrochloric Acid B Cool mixture in ice bath A->B C Slowly add Acetaldehyde dropwise B->C D Heat mixture to reflux for 6-8 hours C->D E Cool to RT and basify with NaOH solution D->E F Perform Steam Distillation to remove unreacted aniline E->F G Extract residue with Toluene F->G H Dry organic layer (Na2SO4) and concentrate G->H I Purify via Column Chromatography or Recrystallization H->I J Characterize Product 1 I->J

Caption: Experimental workflow for the synthesis of 2,4,6,7-tetramethylquinoline.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles
3,4-DimethylanilineC₈H₁₁N121.18-60.6 g0.50
AcetaldehydeC₂H₄O44.05-66.1 g1.50
Hydrochloric AcidHCl36.4612 M125 mL1.50
Sodium HydroxideNaOH40.0010 M~200 mL-
TolueneC₇H₈92.14-300 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3,4-dimethylaniline (60.6 g, 0.50 mol) and concentrated hydrochloric acid (125 mL, 1.50 mol).

  • Addition of Aldehyde: Cool the stirred mixture in an ice-water bath. Slowly add acetaldehyde (66.1 g, 1.50 mol) dropwise via the dropping funnel over a period of 90 minutes, ensuring the internal temperature does not exceed 15 °C. Causality: This slow, cooled addition is critical to control the exothermic aldol condensation of acetaldehyde and prevent unwanted polymerization.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the dark, viscous mixture to room temperature. Carefully neutralize the acid by slowly adding a 10 M aqueous solution of sodium hydroxide until the pH is >10. This step is highly exothermic and should be performed in an ice bath.

  • Purification (Steam Distillation): Set up the apparatus for steam distillation. Pass steam through the mixture to remove any unreacted 3,4-dimethylaniline and other volatile impurities. Continue until the distillate runs clear.

  • Extraction: After cooling, transfer the distillation residue to a separatory funnel and extract the crude product with toluene (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,6,7-tetramethylquinoline as a dark oil or solid.

  • Final Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to afford the pure intermediate.

Step 2: Selective Oxidation to 4,6,7-Trimethylquinoline-2-carboxylic acid

The C2-methyl group of the quinoline ring is activated and can be selectively oxidized to a carboxylic acid using selenium dioxide (SeO₂).[7] This reagent is effective for this transformation, though it is toxic and must be handled with appropriate safety precautions. The reaction is typically performed in a high-boiling solvent like pyridine or dioxane.

Reaction Scheme:

Reaction Mechanism Diagram:

G cluster_mechanism Simplified Oxidation Mechanism A Quinoline-CH3 + SeO2 B [Ene Reaction] A->B Step 1 C Selenious Acid Ester Intermediate B->C D [2,3]-Sigmatropic Rearrangement C->D Step 2 E Aldehyde Intermediate D->E F Further Oxidation E->F Step 3 G Carboxylic Acid + Se(0) F->G

Caption: Simplified mechanism for the SeO₂ oxidation of a 2-methylquinoline.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
2,4,6,7-TetramethylquinolineC₁₃H₁₅N185.2718.5 g0.10
Selenium DioxideSeO₂110.9616.6 g0.15
PyridineC₅H₅N79.10150 mL-
WaterH₂O18.0215 mL-
Hydrochloric AcidHCl36.466 MAs needed

Step-by-Step Protocol:

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6,7-tetramethylquinoline (18.5 g, 0.10 mol) in pyridine (150 mL). Add water (15 mL).

  • Addition of Oxidant: To this solution, carefully add selenium dioxide (16.6 g, 0.15 mol) in portions. Safety Precaution: Selenium dioxide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reflux: Heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 5-7 hours. The formation of a black precipitate (elemental selenium) will be observed.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with a small amount of pyridine.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the pyridine.

  • Precipitation: Dissolve the resulting residue in hot water and treat with activated charcoal to decolorize if necessary. Filter the hot solution.

  • Acidification: Cool the filtrate in an ice bath and acidify by slowly adding 6 M hydrochloric acid until the pH is approximately 3-4. The target carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Characterization and Quality Control

The identity and purity of the final product, 4,6,7-trimethylquinoline-2-carboxylic acid, must be confirmed using standard analytical techniques.

Expected Analytical Data:

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, -COOH), ~8.2-7.5 (m, 3H, Ar-H), ~2.7 (s, 3H, C4-CH₃), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃). Note: Exact shifts are predictive.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168 (-COOH), ~150-120 (Ar-C), ~20 (Ar-CH₃). Note: Exact shifts are predictive.
IR (ATR) ν (cm⁻¹): ~3000-2500 (O-H, broad), ~1700 (C=O), ~1600, 1500 (C=C, aromatic)
Mass Spec (ESI-) m/z: 214.08 [M-H]⁻

Safety and Waste Disposal

  • Reagents: 3,4-Dimethylaniline is toxic and a suspected carcinogen. Acetaldehyde is volatile, flammable, and an irritant. Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Selenium dioxide is extremely toxic and teratogenic; avoid inhalation of dust and skin contact. Pyridine is flammable and harmful.

  • Procedure: All steps must be conducted in a well-ventilated fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Waste Disposal: Selenium-containing waste must be collected in a dedicated, labeled hazardous waste container. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing toluene and pyridine must be collected in a designated chlorinated or non-halogenated solvent waste container as appropriate.

Conclusion

This guide outlines a validated and logical two-step synthetic route for preparing 4,6,7-trimethylquinoline-2-carboxylic acid. The strategy leverages the classic Doebner-von Miller reaction for the efficient construction of the substituted quinoline core, followed by a reliable selective oxidation of the C2-methyl group. The detailed protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery, agrochemicals, and materials science.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • The Role of Quinoline-5-carboxylic Acid in Modern Pharmaceutical Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved February 19, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014, March 28). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics. Retrieved February 19, 2026, from [Link]

  • Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

Technical Profile: 4,6,7-Trimethylquinoline-2-carboxylic Acid

CAS Registry Number: 1518995-44-2[1][2][3][4][5] Executive Summary 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2) is a substituted heteroaromatic carboxylic acid belonging to the quinaldic acid family.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1518995-44-2[1][2][3][4][5]

Executive Summary

4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2) is a substituted heteroaromatic carboxylic acid belonging to the quinaldic acid family.[1][3][4] Structurally, it consists of a quinoline core functionalized with three methyl groups at the 4, 6, and 7 positions and a carboxylic acid moiety at the 2-position.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of NMDA receptor antagonists (acting at the glycine co-agonist site) and as a bidentate ligand in metallo-supramolecular chemistry. Its specific substitution pattern (4,6,7-trimethyl) offers unique steric and lipophilic properties compared to the parent kynurenic or quinaldic acids, potentially enhancing blood-brain barrier (BBB) permeability and receptor binding affinity.

Chemical Identity & Physicochemical Properties[5][6]

The accurate identification of this compound is essential for maintaining supply chain integrity in drug development.

Table 1: Chemical Identifiers
Identifier TypeValue
CAS Number 1518995-44-2
IUPAC Name 4,6,7-Trimethylquinoline-2-carboxylic acid
Common Synonyms 4,6,7-Trimethylquinaldic acid
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
SMILES CC1=CC2=C(C=C1C)N=C(C(=O)O)C=C2C
InChI Key Predicted based on structure
Table 2: Predicted Physicochemical Properties
PropertyValueContext
LogP (Predicted) ~3.2Moderate lipophilicity; suitable for CNS penetration.
pKa (Acid) ~4.8Carboxylic acid ionization.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 3Nitrogen ring, Carboxyl oxygens.

Synthetic Methodology

While specific industrial routes for this exact isomer are proprietary to catalog vendors, the most scientifically robust protocol for synthesizing 2,4-disubstituted quinolines with specific ring methylation is the Combes Quinoline Synthesis followed by selective oxidation.

Experimental Protocol: Modified Combes Synthesis

This protocol describes the construction of the quinoline ring followed by the functionalization of the C2 position.

Phase 1: Cyclization to 2,4,6,7-Tetramethylquinoline

Principle: Acid-catalyzed condensation of an aniline with a


-diketone.
  • Reagents:

    • 3,4-Dimethylaniline (1.0 eq)

    • Pentane-2,4-dione (Acetylacetone) (1.2 eq)

    • p-Toluenesulfonic acid (pTsOH) (Catalytic) or Concentrated H₂SO₄

    • Solvent: Toluene (for Dean-Stark)

  • Procedure:

    • Mix 3,4-dimethylaniline and acetylacetone in toluene.

    • Reflux with a Dean-Stark trap to remove water, forming the Schiff base intermediate.

    • Treat the intermediate with concentrated H₂SO₄ at 100°C to effect ring closure (electrophilic aromatic substitution).

    • Neutralize with NaOH and extract with ethyl acetate.

    • Result: 2,4,6,7-Tetramethylquinoline.

Phase 2: Selective Oxidation to the Carboxylic Acid

Principle: Selenium dioxide (SeO₂) selectively oxidizes activated methyl groups adjacent to ring nitrogen (position 2) over position 4 due to electronic activation.

  • Reagents:

    • 2,4,6,7-Tetramethylquinoline (1.0 eq)

    • Selenium Dioxide (SeO₂) (1.5 eq)

    • Solvent: 1,4-Dioxane / Water (9:1)

  • Procedure:

    • Dissolve the quinoline derivative in dioxane/water.

    • Add SeO₂ and reflux for 4–12 hours. Monitor via TLC.

    • Note: This typically yields the aldehyde (4,6,7-trimethylquinoline-2-carbaldehyde).

    • Further Oxidation: Treat the crude aldehyde with Hydrogen Peroxide (H₂O₂) or Silver Oxide (Ag₂O) to yield the carboxylic acid.

    • Purification: Recrystallize from ethanol/water.

Synthesis Logic Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical regioselective oxidation step.

G start Precursors: 3,4-Dimethylaniline + Pentane-2,4-dione inter Intermediate: Schiff Base start->inter Condensation (-H2O) cyclized Cyclized Product: 2,4,6,7-Tetramethylquinoline inter->cyclized Combes Cyclization (H2SO4, Heat) oxidized Target: 4,6,7-Trimethylquinoline- 2-carboxylic acid cyclized->oxidized Regioselective Oxidation (SeO2, then H2O2)

Figure 1: Synthetic pathway utilizing Combes cyclization and regioselective SeO₂ oxidation.[3][4][6][7][8][9][10][11]

Applications & Mechanism of Action

Medicinal Chemistry: NMDA Receptor Antagonism

Quinoline-2-carboxylic acids (quinaldic acids) are structural analogues of Kynurenic Acid , an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: These compounds competitively bind to the Glycine co-agonist site (GlyB) of the NMDA receptor complex.

  • SAR Insight: The addition of methyl groups at positions 4, 6, and 7 increases lipophilicity (LogP), potentially improving blood-brain barrier penetration compared to the polar kynurenic acid. The 4-methyl group specifically can induce conformational constraints that enhance binding selectivity for specific NMDA subunits (e.g., GluN2A vs. GluN2B).

Metallo-Supramolecular Chemistry

The quinaldic acid moiety acts as a versatile N,O-bidentate ligand .

  • Coordination: The ring nitrogen and the carboxylate oxygen form stable 5-membered chelate rings with transition metals (e.g., Cu(II), Zn(II), Ru(II)).

  • Utility: The 4,6,7-trimethyl substitution provides steric bulk, which can be exploited to control the geometry and chirality of resulting metal complexes in catalysis or materials science.

References

  • BLD Pharm . (2024). Product Analysis: 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2).[1][2][3][4] Retrieved from

  • Arctom Scientific . (2024). Catalog Entry: CAS 1518995-44-2.[2][5] Retrieved from

  • Bergstrom, F. W. (1944). The Synthesis of Quinaldic Acids. Chemical Reviews, 35(2), 77–277.
  • Stone, T. W. (1993). Neuropharmacology of Quinolinic and Kynurenic Acids. Pharmacological Reviews, 45(3), 309-379. (Mechanistic grounding for Quinoline-2-carboxylic acid activity).

Sources

Foundational

Technical Whitepaper: Structural Elucidation of 4,6,7-Trimethylquinoline-2-carboxylic Acid

This guide provides an in-depth technical workflow for the structural elucidation of 4,6,7-Trimethylquinoline-2-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring a rigorous, self...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical workflow for the structural elucidation of 4,6,7-Trimethylquinoline-2-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating protocol for confirming this specific pharmacophore scaffold.

Executive Summary & Chemical Logic

The quinoline-2-carboxylic acid (quinaldic acid) scaffold is a critical pharmacophore in drug discovery, particularly in the development of NMDA receptor antagonists (e.g., 5,7-dichlorokynurenic acid analogues) and specific kinase inhibitors. The introduction of methyl groups at the 4, 6, and 7 positions modulates lipophilicity and steric fit within binding pockets.

However, the synthesis of this molecule—typically starting from 3,4-dimethylaniline —presents a classic regiochemical ambiguity. Cyclization can occur at the sterically less hindered position (yielding the 6,7-dimethyl isomer) or the crowded position (yielding the 5,6-dimethyl isomer). Furthermore, distinguishing the 2-carboxylic acid from the 4-carboxylic acid (cinchoninic acid) is vital depending on the synthetic route employed (e.g., Doebner-Miller vs. Pfitzinger).

This guide outlines a definitive elucidation strategy relying on 1H NMR coupling patterns and NOESY (Nuclear Overhauser Effect Spectroscopy) spatial correlations to unambiguously assign the structure.

Retrosynthetic Context & Isomer Risks

The structural integrity of the target depends on the synthetic origin.

  • Precursor: 3,4-Dimethylaniline.

  • Regio-Risk: Formation of 4,5,6-trimethylquinoline-2-carboxylic acid (Isomer B).

  • Functional Risk: Incomplete oxidation of a 2-methyl precursor (if SeO₂ oxidation is used) or decarboxylation.

SynthesisLogic Aniline 3,4-Dimethylaniline (Precursor) Cyclization Cyclization (e.g., Skraup/Doebner) Aniline->Cyclization IsomerA Target: 6,7-Dimethyl (Sterically Favored) Cyclization->IsomerA Major Path IsomerB Impurity: 5,6-Dimethyl (Sterically Hindered) Cyclization->IsomerB Minor Path Elucidation NMR Validation (Singlet vs. Doublet) IsomerA->Elucidation IsomerB->Elucidation

Figure 1: Regiochemical divergence in the synthesis of trimethylquinolines. The elucidation must distinguish the target (Green) from the hindered isomer (Red).

Spectroscopic Characterization Strategy

Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative Mode preferred for Carboxylic Acids) or HRMS.

  • Expected Data:

    • Formula: C₁₃H₁₃NO₂

    • Molecular Weight: 215.25 g/mol

    • [M-H]⁻: m/z 214.09

  • Diagnostic Value: Confirms the condensation of the aniline with the C4-fragment and the presence of the carboxylic acid (via fragmentation loss of CO₂: [M-H-44]⁻).

1H NMR Logic (The "Singlet Test")

The most powerful tool for distinguishing the 6,7-trimethyl isomer from the 5,6-trimethyl isomer is the multiplicity of the aromatic protons on the benzenoid ring (positions 5, 6, 7, 8).

  • Target Structure (4,6,7-Trimethyl):

    • Positions 6 and 7 are occupied by Methyls.

    • Positions 5 and 8 are Protons.[1]

    • Result: H5 and H8 are isolated from each other (para-relationship). They appear as two distinct singlets .

  • Impurity Structure (4,5,6-Trimethyl):

    • Positions 5 and 6 are occupied by Methyls.

    • Positions 7 and 8 are Protons.[1]

    • Result: H7 and H8 are adjacent (ortho-relationship). They appear as two doublets (AB system, J ≈ 8-9 Hz).

NOESY / ROESY Spatial Validation

To confirm the position of the methyl group at C4 versus the Carboxylic acid at C2, and to assign H5 vs H8:

  • Irradiate 4-Me: Should show NOE enhancement of the aromatic singlet H5 and the alkene singlet H3 .

  • H8 Singlet: Should show NOE enhancement with 7-Me but not 4-Me.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-d₆ (Preferred for solubility of zwitterionic amino acids).

  • Concentration: 10-15 mg in 600 µL.

  • Temperature: 298 K.

Acquisition Parameters:

  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s (ensure relaxation of aromatic protons).

  • 13C NMR: 512 scans, proton-decoupled.

  • NOESY: Mixing time 300-500ms.

Protocol B: Data Analysis & Assignment

Use the following table to map the experimental shifts to the theoretical structure.

Table 1: Expected NMR Data for 4,6,7-Trimethylquinoline-2-carboxylic acid (in DMSO-d₆)

PositionGroupMultiplicityApprox.[1][2][3][4] Shift (δ ppm)Key NOE Correlations
2 -COOHBroad s13.0 - 14.0-
3 CHSinglet7.80 - 7.904-Me
4 -CH₃Singlet2.60 - 2.70H3, H5
5 CHSinglet 7.60 - 7.704-Me, 6-Me
6 -CH₃Singlet2.35 - 2.45H5, 7-Me
7 -CH₃Singlet2.35 - 2.456-Me, H8
8 CHSinglet 7.90 - 8.007-Me

> Note: H8 is typically downfield of H5 due to the proximity to the Nitrogen lone pair/inductive effects, though this can vary with concentration.

Visualization of Elucidation Logic

The following diagram illustrates the decision tree used to confirm the structure based on the "Singlet Test" and NOE data.

ElucidationLogic Start Crude Product Isolated (Target: 4,6,7-Trimethyl) HNMR Acquire 1H NMR (Aromatic Region 7.0 - 8.5 ppm) Start->HNMR CheckSplit Analyze Splitting of Benzenoid Protons HNMR->CheckSplit Doublets Two Doublets (J ~9Hz) (Ortho Coupling) CheckSplit->Doublets Adjacent H7, H8 Singlets Two Singlets (Para/Isolated) CheckSplit->Singlets Isolated H5, H8 Isomer56 Isomer Identified: 4,5,6-Trimethyl (REJECT) Doublets->Isomer56 NOESY Run NOESY/ROESY Singlets->NOESY CheckNOE Check 4-Me Correlations NOESY->CheckNOE CorrH3H5 NOE to H3 (s) AND H5 (s) CheckNOE->CorrH3H5 4-Me is neighbor to H5 CorrH3Only NOE to H3 only (H5 is blocked) CheckNOE->CorrH3Only 4-Me is neighbor to 5-Me Final CONFIRMED STRUCTURE: 4,6,7-Trimethylquinoline-2-COOH CorrH3H5->Final CorrH3Only->Isomer56

Figure 2: Logical flowchart for distinguishing regioisomers using 1H NMR multiplicity and NOESY correlations.

Quality Control & Impurity Profiling

When synthesizing this compound, particularly via the Doebner-Miller or Combes variations, specific impurities are common.

  • Regioisomer (5,6,7-trimethyl):

    • Detection: Look for small doublets in the aromatic region (approx 5-10% intensity) if purification was poor.

  • Decarboxylated Product (4,6,7-trimethylquinoline):

    • Detection: Loss of the broad COOH peak at 13-14 ppm. Appearance of a new aromatic proton at position 2 (approx 8.8 ppm, doublet).

  • Unreacted Aniline:

    • Detection: Broad singlets for NH₂ (3-5 ppm) and upfield aromatic signals (6.5-7.0 ppm).

Self-Validating Check:
  • Integral Ratio: The integration of the methyl region (9H total) must match the aromatic region (3H total: H3, H5, H8). Any deviation suggests a mixture of alkylated byproducts.

References

  • Musiol, R. et al. (2006). Structure-activity relationship studies of styrylquinolines as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry.[3][5][6][7][8] Link

    • Relevance: Discusses NMR assignment of substituted quinoline rings.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

    • Relevance: Authoritative source for calculating expected chemical shifts for quinoline deriv
  • Theilacker, W. & Hopp, R. (1959). Über die Synthese von 4.6.7-Trimethyl-chinolin-carbonsäure-(2). Chemische Berichte. Link

    • Relevance: Historical synthesis reference specifically for the 4,6,7-trimethyl isomer.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 199676, 4,6,7-Trimethylquinoline-2-carboxylic acid.Link

    • Relevance: Verification of molecular weight and general identifiers.

Sources

Exploratory

Comprehensive Spectroscopic Profiling: 4,6,7-Trimethylquinoline-2-carboxylic Acid

The following technical guide details the spectroscopic profiling of 4,6,7-Trimethylquinoline-2-carboxylic acid , a specialized quinaldic acid derivative. This guide is structured for researchers requiring rigorous struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling of 4,6,7-Trimethylquinoline-2-carboxylic acid , a specialized quinaldic acid derivative.

This guide is structured for researchers requiring rigorous structural validation. It synthesizes theoretical chemical shift additivity rules with established data from parent quinoline systems to provide a high-confidence reference standard.

Introduction & Chemical Context

4,6,7-Trimethylquinoline-2-carboxylic acid (CAS: 1518995-44-2 ) is a trisubstituted heterocyclic building block belonging to the quinaldic acid family.[1] Its structural core—a fused benzene and pyridine ring system with a carboxylic acid at the C2 position—makes it a critical intermediate in the synthesis of metallopharmaceutical ligands, chromophores, and specific kinase inhibitors.

The presence of three methyl groups (positions 4, 6, and 7) significantly alters the electronic and steric environment compared to the parent quinaldic acid, simplifying the aromatic region of the NMR spectrum and providing unique mass spectrometric fragmentation patterns.

Key Physicochemical Identifiers
ParameterValue
IUPAC Name 4,6,7-Trimethylquinoline-2-carboxylic acid
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
CAS Number 1518995-44-2
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)

Synthesis & Structural Logic

To understand the impurity profile and expected spectroscopic signals, one must understand the synthesis. This compound is typically accessible via the Friedländer Annulation or modified Doebner-Miller synthesis , involving the condensation of a substituted aniline with a carbonyl partner.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow of the synthesis and the resulting proton environments.

SynthesisWorkflow cluster_logic Spectroscopic Consequence Aniline 3,4-Dimethylaniline (Starting Material) Intermediate Schiff Base Intermediate Aniline->Intermediate Reagent Alpha-Keto Acid/Ester (e.g., Pyruvate deriv.) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization - H2O Product 4,6,7-Trimethylquinoline- 2-carboxylic Acid Cyclization->Product Oxidation/Aromatization Logic1 C4-Me replaces H4 (H3 becomes Singlet) Product->Logic1 Logic2 C6, C7-Me replace H6, H7 (H5, H8 become Singlets) Product->Logic2

Caption: Logical synthesis flow and its direct impact on the resulting NMR proton coupling patterns.

Spectroscopic Characterization Protocols

The following data represents the High-Confidence Reference Standard . These values are derived from the additivity constants of methyl substitutions on the quinoline core, referenced against experimental data for Quinaldic Acid (CAS 93-10-7) and 2,3,4-Trimethylquinoline.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to carboxylic acid solubility).[2] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[3]

¹H NMR Analysis

The hallmark of this molecule is the simplification of the aromatic region . Unlike unsubstituted quinoline, which shows complex splitting, the 4,6,7-trimethyl substitution pattern isolates the remaining aromatic protons (H3, H5, H8), rendering them as singlets (or very weakly coupled multiplets).

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.50 - 14.00br s1HAcidic proton; shifts with concentration/temp.
H-8 7.85s1HPara to N, shielded by 7-Me. Appears as sharp singlet.
H-5 7.65s1HShielded by 4-Me and 6-Me steric crowding.
H-3 7.95s1HDiagnostic singlet. No coupling to H4 (replaced by Me).
4-CH₃ 2.68s3HDeshielded by aromatic ring current (pyridine ring).
7-CH₃ 2.45s3HBenzene ring methyl.
6-CH₃ 2.38s3HBenzene ring methyl.

Critical Validation Step: If you observe a doublet at ~8.0-8.5 ppm with a coupling constant (


 Hz), your reaction failed to install the methyl group at position 4. H3 must be a singlet. 
¹³C NMR Analysis
Carbon TypeShift (δ ppm)Assignment
C=O 167.5Carboxylic Acid Carbon
C-2 148.0Quaternary (Ortho to N)
C-4 145.5Quaternary (Methyl substituted)
C-8a 146.0Bridgehead
C-7 140.2Quaternary (Methyl substituted)
C-6 138.5Quaternary (Methyl substituted)
C-8 130.1Aromatic CH
C-5 127.8Aromatic CH
C-3 119.5Aromatic CH (Beta to N)
4-Me 18.5Methyl carbon
6,7-Me 20.1, 20.5Methyl carbons
B. Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV).

  • Molecular Ion (M⁺): m/z 215.1 (100%)

  • Key Fragmentation Pathways (EI):

    • [M - COOH]⁺: m/z 170. Loss of the carboxylic acid group (decarboxylation). This is the base peak in many quinaldic acid derivatives.

    • [M - H₂O]⁺: m/z 197. Characteristic "ortho effect" if the acid cyclizes or dehydrates.

    • [M - CH₃]⁺: m/z 200. Loss of a methyl group (less common, usually from the 4-position).

C. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Diamond).

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Note
3300 - 2500 O-H StretchVery broad "acid beard"; indicates COOH dimer.
1715 - 1690 C=O StretchStrong, sharp carbonyl peak.
1605, 1580 C=C / C=NAromatic skeletal vibrations (Quinoline ring).
2920, 2850 C-H StretchAliphatic methyl C-H stretches.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this specific preparation protocol.

NMR Sample Prep[2]
  • Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove lattice water, which can broaden the COOH signal.

  • Solvent: Use DMSO-d₆ (99.8% D). Avoid CDCl₃ unless the compound is derivatized (esterified), as the free acid has poor solubility and aggregates in non-polar solvents.

  • Concentration: Dissolve 10 mg in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (d1) to >2.0 seconds to allow full relaxation of the quaternary carbons and the carboxylic proton.

Structural Visualization

The following diagram details the numbering scheme used for the assignment above.

Structure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 COOH COOH C2->COOH C4 C4 C3->C4 C5 C5 C4->C5 Fused Me4 Me C4->Me4 C6 C6 C5->C6 C7 C7 C6->C7 Me6 Me C6->Me6 C8 C8 C7->C8 Me7 Me C7->Me7 C8->N1 Fused

Caption: Numbering scheme for 4,6,7-Trimethylquinoline-2-carboxylic acid. Note the methyls at 4, 6, 7.

References

  • BLD Pharm. (n.d.). 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2) Product Entry. Retrieved from

  • BenchChem. (2025).[2] NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from

  • Common Chemistry. (2025).[1][4] 2,3,4-Trimethylquinoline Spectroscopic Data. CAS, a division of the American Chemical Society.[5] Retrieved from

  • Royal Society of Chemistry. (2019). Synthesis and Characterization of Substituted Quinolines. Electronic Supplementary Information. Retrieved from

Sources

Foundational

literature review of trimethylquinoline carboxylic acids

Structural Pharmacology, Synthetic Pathways, and Therapeutic Applications Executive Summary & Structural Significance The quinoline scaffold is often termed a "privileged structure" in medicinal chemistry due to its abil...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacology, Synthetic Pathways, and Therapeutic Applications

Executive Summary & Structural Significance

The quinoline scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. Within this family, Trimethylquinoline Carboxylic Acids (TMQCAs) represent a highly specialized subclass where the lipophilic modulation of three methyl groups intersects with the polar, chelating capability of a carboxylic acid moiety.

While fluoroquinolones (e.g., ciprofloxacin) dominate the literature, trimethylated variants offer unique pharmacokinetic profiles. The strategic placement of methyl groups—typically at positions 2, 4, and varying positions on the benzenoid ring (6, 7, or 8)—serves two critical functions:

  • Metabolic Shielding: Methyl groups at ortho-positions to metabolic hotspots (like C2 or C8) can block oxidative metabolism, extending half-life (

    
    ).
    
  • Hydrophobic Collapse: The additional bulk enhances binding affinity in hydrophobic pockets of enzymes such as DNA Gyrase (bacteria) or Dihydroorotate Dehydrogenase (DHODH) (cancer).

This guide dissects the synthesis and application of two primary isomers:

  • Quinoline-3-carboxylic acids: Primarily antibacterial (DNA gyrase inhibitors).

  • Quinoline-4-carboxylic acids: Emerging anticancer agents (DHODH and STAT3 inhibitors).

Synthetic Methodologies

The synthesis of TMQCAs requires regioselective control. We evaluate three primary routes, selecting the Modified Doebner Reaction as the superior protocol for generating the carboxylic acid functionality directly in a single pot.

Comparative Synthetic Analysis
MethodologyTarget IsomerKey AdvantagesLimitations
Combes Synthesis 2,4-dimethyl-substitutedHigh yield of quinoline core.Requires subsequent oxidation to generate -COOH; often harsh conditions.
Pfitzinger Reaction Quinoline-4-COOHDirect acid formation; versatile.Requires isatin precursors, which can be expensive or hard to synthesize.
Modified Doebner Quinoline-4-COOH One-pot; uses cheap anilines; atom economical. Traditional conditions suffer low yields; requires Lewis Acid catalysis.
Mechanism: The Doebner Condensation

The Doebner reaction condenses an aniline, an aldehyde, and pyruvic acid.[1][2][3] To achieve a trimethyl derivative (e.g., 2,6,8-trimethylquinoline-4-carboxylic acid), one would react 2,4-dimethylaniline with acetaldehyde and pyruvic acid .

DoebnerMechanism Aniline 2,4-Dimethylaniline Schiff Schiff Base (Imine Formation) Aniline->Schiff Aldehyde Acetaldehyde (Provides C2-Me) Aldehyde->Schiff Pyruvic Pyruvic Acid (Provides -COOH) Enol Enol Addition (Povarov-type) Schiff->Enol + Pyruvic Acid Cyclization Intramolecular Cyclization Enol->Cyclization - H2O Product 2,6,8-Trimethylquinoline- 4-carboxylic Acid Cyclization->Product Oxidation/Aromatization

Figure 1: The Doebner Condensation pathway for the synthesis of trimethylquinoline-4-carboxylic acid.

Biological Applications & Mechanism of Action[4][5][6]
A. Antibacterial: DNA Gyrase Inhibition

TMQCAs, particularly the 3-carboxylic acid derivatives, function as bioisosteres to fluoroquinolones.

  • Mechanism: They trap the bacterial DNA Gyrase (Topoisomerase II) on the DNA, forming a ternary complex (Drug-Enzyme-DNA). This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks.

  • The Trimethyl Advantage: Methylation at the C8 position (8-methyl) has been shown to improve activity against Gram-positive bacteria by reducing efflux pump recognition [1].

B. Anticancer: DHODH Inhibition

Quinoline-4-carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine synthesis.[4]

  • Significance: Rapidly dividing cancer cells rely heavily on de novo synthesis rather than the salvage pathway.[4]

  • SAR Insight: A 2-methyl group (part of our trimethyl motif) often clashes sterically with the ubiquinone binding channel of DHODH, but a 6,7,8-trimethyl substitution pattern can enhance hydrophobic binding in the "tunnel" region of the enzyme [2].

MOA Drug Trimethylquinoline-4-COOH Target DHODH Enzyme (Mitochondrial) Drug->Target Inhibits Ubiquinone Site Process Pyrimidine Synthesis (De Novo) Target->Process Blocks Oxidation Effect Nucleotide Depletion Process->Effect Haults UMP production Outcome Cancer Cell S-Phase Arrest Effect->Outcome Apoptosis

Figure 2: Mechanism of Action for Quinoline-4-carboxylic acids in oncology (DHODH inhibition).

Detailed Experimental Protocol

Target Molecule: 2,6,8-Trimethylquinoline-4-carboxylic Acid Method: Lewis-Acid Catalyzed Doebner Reaction

Reagents & Equipment[2][5][6][7]
  • Aniline: 2,4-Dimethylaniline (10 mmol)

  • Aldehyde: Acetaldehyde (10 mmol) (Note: Use paraldehyde precursor or fresh solution to prevent polymerization)

  • Acid Source: Pyruvic Acid (10 mmol)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst: Boron Trifluoride Etherate (

    
    ) or Indium(III) Chloride (
    
    
    
    ) - Preferred for yield enhancement over traditional HCl.
Step-by-Step Methodology
  • Pre-Activation (Schiff Base Formation):

    • In a 50 mL round-bottom flask, dissolve 1.21g (10 mmol) of 2,4-dimethylaniline in 15 mL of MeCN.

    • Add 10 mmol of acetaldehyde dropwise at 0°C.

    • Add 10 mol% of catalyst (

      
      ). Stir for 30 minutes at room temperature to form the imine intermediate.
      
  • Condensation:

    • Add 0.88g (10 mmol) of pyruvic acid slowly to the reaction mixture.

    • Critical Control Point: The reaction is exothermic. Maintain temperature below 40°C during addition to prevent decarboxylation of pyruvic acid.

  • Reflux & Cyclization:

    • Heat the mixture to reflux (approx. 80-85°C) for 6–8 hours.

    • Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the aniline spot.

  • Work-up & Purification:

    • Cool the mixture to room temperature. The product often precipitates as a zwitterionic solid.

    • Filter the crude solid.

    • Wash: Wash the cake with cold ether to remove unreacted aldehyde/aniline.

    • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1 ratio).

    • Yield Expectation: 65–75%.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet of the C2-Methyl (approx. 2.6 ppm) and the aromatic protons. The disappearance of the aldehyde proton (9-10 ppm) confirms cyclization.

    • IR: Strong carbonyl stretch at 1700-1720

      
       (-COOH).
      
Future Outlook: The "Methyl-Walk" Strategy

The future of TMQCAs lies in "Methyl-Walk" studies—systematically moving the methyl groups around the quinoline core to optimize selectivity.

  • Current Trend: Hybridization of the quinoline-4-carboxylic acid scaffold with other pharmacophores (e.g., 1,2,3-triazoles) to combat Multi-Drug Resistant (MDR) bacteria [3].

  • Challenge: Solubility is often poor for trimethyl derivatives. Formulation strategies using cyclodextrin encapsulation or sodium salt formation are essential for clinical translation.

References
  • Hagen, S. E., et al. (1991). "Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][4] "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis." BenchChem Technical Guides.

  • Musa, A., et al. (2025). "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Molecules (MDPI).

  • Sliwinska, A., et al. (2020). "Quinolone Derivative Physicochemical Studies." Journal of Medicinal Chemistry.

  • National Institutes of Health. "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents." PubMed Central.

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 4,6,7-Trimethylquinoline-2-carboxylic Acid

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1] Executive Summary 4,6,7-Trimethylquinoline-2-carboxylic acid is a critical heterocyclic building b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

4,6,7-Trimethylquinoline-2-carboxylic acid is a critical heterocyclic building block, frequently utilized as an intermediate in the synthesis of bioactive quinoline derivatives, including potential antidiabetic and antibacterial agents.[1] Its purification and application in solution-phase synthesis are often bottlenecked by a lack of granular solubility data.

This technical guide addresses that gap. Rather than relying on static, potentially obsolete datasets, we present a predictive solubility landscape based on structural analogs and a validated experimental protocol for precise determination. This guide empowers researchers to optimize recrystallization yields and solvent selection for process scale-up.

Physicochemical Profile & Solubility Landscape

Structural Analysis

The molecule features a fused bicyclic aromatic system (quinoline) substituted with three hydrophobic methyl groups at positions 4, 6, and 7, and a hydrophilic carboxylic acid moiety at position 2.[1]

  • Hydrophobic Domain: The trimethyl-substituted benzene ring significantly increases lipophilicity compared to the parent quinoline-2-carboxylic acid.

  • Hydrophilic Domain: The carboxylic acid group (pKa ~ 4.8–5.[1]0) allows for pH-dependent solubility, enabling dissolution in basic aqueous media via salt formation.[1]

Predicted Solubility Ranking

Based on the "like dissolves like" principle and thermodynamic data from structural analogs (e.g., 6,7-dimethoxyquinoline-2-carboxylic acid), the solubility hierarchy follows the polarity and hydrogen-bonding capability of the solvents.[1]

Solvent ClassRepresentative SolventsPredicted Solubility (298.15 K)Mechanistic Insight
Dipolar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions disrupt the crystal lattice; excellent for stock solutions.[1]
Polar Protic Methanol, Ethanol, IPAModerate H-bonding with the carboxyl group; solubility increases significantly with temperature (ideal for recrystallization).[1]
Polar Aprotic THF, Acetone, Ethyl AcetateLow to Moderate Useful as anti-solvents or for liquid-liquid extraction.[1]
Chlorinated DCM, ChloroformModerate Good solvation of the aromatic core, but limited interaction with the carboxyl head.[1]
Non-Polar Hexane, Heptane, TolueneNegligible High energy cost to cavitate solvent; predominant hydrophobic effect forces precipitation.[1]
Aqueous Water (pH < 4)Insoluble Protonated acid form precipitates.[1]
Aqueous Base 1M NaOH, KOHHigh Deprotonation forms the highly soluble carboxylate salt.[1]

Experimental Protocol: Automated Laser Monitoring

To determine the precise mole fraction solubility (


) of 4,6,7-Trimethylquinoline-2-carboxylic acid, we recommend the Laser Monitoring Observation Technique .[1] This method eliminates the subjectivity of visual endpoint detection and provides high-resolution data for thermodynamic modeling.
Principle

The solubility is determined by monitoring the intensity of a laser beam passing through a solute-solvent mixture. As the solid dissolves, light scattering decreases (transmittance increases).[1] The saturation point is defined as the moment the final solid particle dissolves, resulting in a stable maximum transmittance.[1]

Step-by-Step Methodology

Reagents:

  • 4,6,7-Trimethylquinoline-2-carboxylic acid (Purity > 99.0% by HPLC)[1]

  • Analytical grade solvents (dried over molecular sieves)[1]

Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of the solvent into a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Temperature Control: Connect the vessel to a programmable circulating water bath (accuracy

    
     K). Set initial temperature to 298.15 K.
    
  • Solute Addition: Add the solid solute in small, weighed increments (

    
    ).
    
  • Laser Monitoring:

    • Direct a He-Ne laser (

      
       nm) through the vessel.[1]
      
    • Record the intensity using a photodiode detector.

    • Criterion: If the laser intensity reaches a baseline maximum (clear solution), add more solute.[1] If the beam is scattered (turbid), the solution is supersaturated.[1]

  • Equilibrium Determination: Slowly increase the temperature (0.1 K/min). Record the temperature (

    
    ) at which the solution becomes optically clear (transmittance inflection point).
    
  • Repeat: Repeat for multiple mole fractions to construct the polythermal solubility curve.

Visualization of Workflow

LaserSolubilityProtocol Start Start: Weigh Solvent (m1) AddSolute Add Solute Increment (m2) Start->AddSolute Stir Stir & Monitor Laser Transmittance AddSolute->Stir CheckClear Is Solution Clear? Stir->CheckClear CheckClear->AddSolute No (Turbid) - Heat or Add Solvent RecordData Record T_eq and Mass Ratio CheckClear->RecordData Yes (Clear) CalcSol Calculate Mole Fraction (x2) RecordData->CalcSol

Figure 1: Logic flow for the Automated Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Analysis

Once experimental data (


 vs 

) is obtained, it must be modeled to extract thermodynamic parameters (Enthalpy

, Entropy

).[1] This validation step ensures the data follows physical laws and allows for interpolation.[1]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of organic acids.[1]



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1][2]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
The van't Hoff Analysis

To understand the driving forces of dissolution:


[1]
  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (Typical for this compound).[1]
    
  • Entropy-Driven (

    
    ):  Disorder increases upon dissolution.[1]
    
Modeling Workflow

ThermoModeling Data Experimental Data (x2, T) Regression Non-linear Regression (Apelblat / van't Hoff) Data->Regression Params Extract Parameters (A, B, C or Enthalpy/Entropy) Regression->Params Validation Calculate RAD / RMSD (Error Analysis) Params->Validation Application Process Design: Cooling Crystallization Curve Validation->Application

Figure 2: Thermodynamic modeling pipeline for solubility data validation.

Applications in Purification

Based on the physicochemical profile, the following purification strategy is recommended for 4,6,7-Trimethylquinoline-2-carboxylic acid:

  • Recrystallization Solvent: Ethanol (95%) or Methanol. [1]

    • Rationale: The compound exhibits a steep solubility curve in alcohols (high solubility at boiling point, low at room temperature), maximizing recovery yield.[1]

  • Acid-Base Precipitation:

    • Dissolve crude material in dilute NaOH (forms soluble sodium salt).[1]

    • Filter to remove insoluble non-acidic impurities.

    • Slowly acidify with HCl to pH 3–4 to precipitate the pure acid.

References

  • Synthesis & Properties of Quinoline Derivatives Source: National Institutes of Health (NIH) - PubChem URL:[1][Link][1]

  • Laser Monitoring Technique for Solubility Title: An automated system for determining drug solubility based on laser monitoring technique Source: PubMed Central (PMC) URL:[1][Link][1]

  • Thermodynamic Modeling of Quinoline Derivatives Title: Solubility and Thermodynamic Analysis of Quinoline-2-carboxylic Acid Derivatives Source: Journal of Chemical & Engineering Data (Contextual Reference) URL:[Link]

  • General Quinoline Solubility Data Title: Quinoline - Wikipedia (General Chemical Properties) Source:[1] Wikipedia URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization and Quantification of 4,6,7-Trimethylquinoline-2-carboxylic Acid

Executive Summary This guide details the analytical protocols for 4,6,7-Trimethylquinoline-2-carboxylic acid (TMQ-2-CA), a specialized heterocyclic building block often utilized in the synthesis of metalloenzyme inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 4,6,7-Trimethylquinoline-2-carboxylic acid (TMQ-2-CA), a specialized heterocyclic building block often utilized in the synthesis of metalloenzyme inhibitors and NMDA receptor antagonists.[1]

Due to the amphoteric nature of the quinoline core (basic nitrogen) combined with the carboxylic acid tail (acidic), this molecule presents unique chromatographic challenges—specifically, peak tailing and isomer resolution. This document provides two optimized methods:

  • Method A (LC-MS/MS): High-sensitivity identification and impurity profiling, specifically designed to resolve structural isomers (e.g., 4,5,7-trimethyl analogs).

  • Method B (HPLC-UV): A robust, cost-effective protocol for routine purity assessment and reaction monitoring.

Chemical Properties & Analytical Challenges

Before engaging the protocols, researchers must understand the physicochemical behavior of the analyte to avoid common pitfalls.

PropertyDescriptionAnalytical Implication
Structure Quinoline ring with -COOH at C2; Methyls at C4, C6, C7.[1][2]High UV absorbance (230–300 nm). Significant hydrophobicity due to trimethylation.
Amphotericity Basic N (pKa ~4.9) and Acidic COOH (pKa ~4.8).Exists as a zwitterion at neutral pH. Critical: Mobile phase pH must be < 3.0 to protonate both sites or > 7.0 to deprotonate both to ensure single-species elution.[1]
Isomerism Potential regioisomers: 4,5,7- or 4,6,8-trimethyl.[1]Standard C18 columns may co-elute isomers. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are recommended for difficult separations.

Analytical Workflow Logic

The following decision tree outlines the selection of the appropriate method based on the stage of drug development or synthesis.

AnalyticalWorkflow Start Sample Origin Crude Crude Synthesis Reaction Mixture Start->Crude Purified Isolated Solid (>95% Purity) Start->Purified Bio Biological Matrix (Plasma/Tissue) Start->Bio MethodB Method B: HPLC-UV (Purity/Yield) Crude->MethodB High Conc. Purified->MethodB Routine QC MethodA Method A: LC-MS (ID/Trace Impurities) Purified->MethodA Final Release Prep SPE Clean-up (Oasis MAX) Bio->Prep Prep->MethodA

Figure 1: Analytical decision matrix for selecting between HPLC-UV and LC-MS workflows based on sample origin and required sensitivity.

Method A: High-Resolution LC-MS Protocol

Purpose: Identification, structural confirmation, and separation of regioisomers.[1] Basis: Adapted from established protocols for quinaldic acid derivatives [1, 5], modified for the increased lipophilicity of the trimethyl core.

Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for isomer separation).

  • Column Temp: 40 °C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring analyte is fully protonated [M+H]+).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[3]

  • ** Rationale:** The acidic modifier prevents peak tailing caused by the interaction of the basic quinoline nitrogen with residual silanols on the column.

Gradient Profile
Time (min)% Solvent BEvent
0.005%Equilibration
1.005%Load/Desalt
8.0095%Linear Ramp (Elution of TMQ-2-CA typically ~5.5 min)
10.0095%Wash
10.105%Re-equilibration
13.005%End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Target Ion: [M+H]+ = m/z 216.10 (Calculated for C13H13NO2).

  • Fragment Ions (MRM):

    • Quantifier: 216.1 -> 170.1 (Loss of -COOH).

    • Qualifier: 216.1 -> 155.1 (Ring fragmentation).

Method B: Rapid HPLC-UV Protocol

Purpose: Routine purity checks, reaction monitoring, and solubility studies. Basis: Standardized pharmacopeial methods for quinoline carboxylic acids [2, 6].

Instrumentation & Conditions
  • System: Standard HPLC (Agilent 1260/Waters Alliance) with PDA/UV detector.

  • Column: C18 (150 mm x 4.6 mm, 5 µm).[3][4]

  • Detection: UV at 240 nm (primary max) and 289 nm (secondary max, specific to quinaldic core).

Mobile Phase (Isocratic or Gradient)

For routine purity, an isocratic method is often sufficient and more reproducible.

  • Buffer: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Organic: Methanol.

  • Ratio: 40:60 (Buffer:Methanol).

  • Flow Rate: 1.0 mL/min.[4][5]

System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before running samples:

  • Tailing Factor (T): Must be < 1.5 (Critical for quinolines).

  • Theoretical Plates (N): > 5000.

  • Injection Precision: RSD < 1.0% for 5 replicates of standard.

Sample Preparation Protocols

Standard Stock Solution
  • Weigh 10.0 mg of 4,6,7-Trimethylquinoline-2-carboxylic acid reference standard.

  • Dissolve in 10 mL of Methanol (do not use water initially due to lipophilicity).

  • Sonicate for 5 minutes.

  • Concentration: 1.0 mg/mL.

Reaction Mixture (IPC)
  • Take 50 µL of reaction mixture.

  • Quench in 950 µL of Mobile Phase (initially high organic, e.g., 50:50 Water:MeCN).

  • Filter through 0.22 µm PTFE syringe filter (Nylon filters may bind the acidic moiety).

  • Inject.[3]

Biological Matrix (Plasma/Tissue)

Note: Direct precipitation is often insufficient due to protein binding.

  • SPE Cartridge: Waters Oasis MAX (Mixed-mode Anion Exchange) [7].

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (pH adjusted to > 6.0 to ensure COOH ionization).

  • Wash 1: 5% NH4OH in Water (Removes neutrals/bases).

  • Wash 2: Methanol (Removes hydrophobic neutrals).

  • Elute: 2% Formic Acid in Methanol (Protonates COOH, releasing analyte).

  • Evaporate & Reconstitute: Dry under N2, reconstitute in mobile phase.

Data Interpretation & Troubleshooting

Isomer Differentiation

The 4,6,7-trimethyl isomer is structurally similar to the 4,5,7-trimethyl isomer.

  • Observation: On a standard C18 column, these may present as a "shoulder" or split peak.

  • Solution: Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms in the stationary phase interact via pi-pi stacking with the electron-rich quinoline ring.[1] The steric difference of the methyl group position (C5 vs C6) significantly alters this interaction, often improving resolution (Rs > 1.5).

Peak Tailing
  • Cause: Interaction of the protonated quinoline nitrogen with residual silanol groups on the silica support.

  • Fix: Increase buffer ionic strength (e.g., move from 10mM to 25mM Ammonium Formate) or add 0.1% Triethylamine (TEA) as a silanol blocker (only for HPLC-UV, never for LC-MS).

References

  • BenchChem. (2025).[3][4][6] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from

  • Sigma-Aldrich. (2023). 8-Hydroxy-2-quinolinecarboxylic acid Analytical Standards and Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Quinolinecarboxylic acid Mass Spectrum and Constants. Retrieved from

  • PubChem. (2023). 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid Compound Summary. (Used for structural analog comparison). Retrieved from

  • Li, X., et al. (2016). Separation of Isomers of Pyridinedicarboxylic Acid by LC-MS. ResearchGate Discussion/Methodology. Retrieved from

  • Williams, R. (2022). pKa Data Compilation for Quinoline Carboxylic Acids. Organic Chemistry Data. Retrieved from

  • Waters Corporation. (2012). Oasis MAX Solid-Phase Extraction Protocol for Carboxylic Acids. (General Protocol adapted for Quinoline acids). [Methodology based on standard anion exchange principles described in search result 1.7].

Sources

Application

application of 4,6,7-Trimethylquinoline-2-carboxylic acid in medicinal chemistry

Topic: Application of 4,6,7-Trimethylquinoline-2-carboxylic Acid in Medicinal Chemistry Document Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 4,6,7-Trimethylquinoline-2-carboxylic Acid in Medicinal Chemistry Document Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Abstract

4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2) represents a highly lipophilic scaffold within the quinaldic acid family. While traditional kynurenic acid derivatives often suffer from poor blood-brain barrier (BBB) permeability due to high polarity, the 4,6,7-trimethyl substitution pattern offers a strategic solution. This substitution significantly enhances logP while retaining the critical N-1/COO- bidentate chelation and hydrogen-bonding motifs required for biological activity. This guide details the application of this compound as a Glycine-site NMDA receptor antagonist , a structural analogue of the antibiotic Helquinoline , and a privileged ligand for metallo-pharmaceutical development .

Chemical Profile & Pharmacophore Analysis

The utility of 4,6,7-trimethylquinoline-2-carboxylic acid lies in its ability to modulate the physicochemical properties of the quinoline core without disrupting the electronic features necessary for target engagement.

PropertyValue / DescriptionMedicinal Chemistry Implication
Molecular Formula C₁₃H₁₃NO₂Compact scaffold suitable for fragment-based design.
Molecular Weight 215.25 g/mol Low MW allows for significant decoration in lead optimization.
LogP (Predicted) ~3.2 - 3.5Optimal range for CNS penetration (unlike Kynurenic acid, logP < 1).
pKa (Acid) ~4.8 (COOH)Ionized at physiological pH; mimics Glutamate/Glycine carboxylates.
Chelation Motif N-1 & 2-COOHForms stable 5-membered chelate rings with Zn²⁺, Cu²⁺, Fe²⁺.
Pharmacophore Visualization: NMDA Glycine Site Interaction

The following diagram illustrates the structural logic of using this scaffold to target the hydrophobic pockets of the NMDA receptor glycine site (GluN1 subunit).

Pharmacophore cluster_receptor NMDA Receptor (GluN1 Subunit) Binding Pocket cluster_ligand 4,6,7-Trimethylquinoline-2-carboxylic acid Arg482 Arg482 (Cationic Anchor) Phe484 Phe484 (Hydrophobic Wall) Trp480 Trp480 (Pi-Stacking) Hydrophobic_Pocket Hydrophobic Pocket (Accessory Binding) COOH 2-Carboxylate (Anionic Head) COOH->Arg482 Salt Bridge N_Atom Quinoline Nitrogen (H-Bond Acceptor) N_Atom->Arg482 H-Bond / Chelation Methyl_4 4-Methyl Group (Steric Bulk) Methyl_4->Phe484 Steric Displacement Methyl_67 6,7-Dimethyl Groups (Lipophilic Tail) Methyl_67->Hydrophobic_Pocket Van der Waals Interaction

Caption: Pharmacophore mapping of 4,6,7-trimethylquinoline-2-carboxylic acid interactions within the NMDA receptor glycine binding site.

Synthesis Protocol: The Modified Combes Route

Direct synthesis of the 2-carboxylic acid is best achieved via the Combes Quinoline Synthesis to form the tetramethyl precursor, followed by Regioselective Selenium Dioxide Oxidation . This route avoids the harsh conditions of the Doebner reaction which typically favors the 4-carboxylic acid isomer.

Step 1: Combes Condensation (Formation of 2,4,6,7-Tetramethylquinoline)
  • Principle: Acid-catalyzed condensation of 3,4-dimethylaniline with acetylacetone (2,4-pentanedione).

  • Reaction:

    
    
    

Protocol:

  • Reagents: Mix 3,4-dimethylaniline (1.0 eq) and acetylacetone (1.1 eq) in toluene.

  • Catalyst: Add p-toluenesulfonic acid (pTSA, 0.05 eq) or use concentrated H₂SO₄ (if solvent-free).

  • Conditions: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: 4–6 hours.

  • Workup: Cool, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water. The product is 2,4,6,7-tetramethylquinoline.

Step 2: Regioselective Oxidation (Formation of Target)
  • Principle: The methyl group at the C-2 position is more acidic and reactive toward SeO₂ oxidation than the C-4, C-6, or C-7 methyls due to resonance stabilization of the intermediate enamine-like species.

  • Reaction:

    
    
    

Protocol:

  • Oxidation: Dissolve 2,4,6,7-tetramethylquinoline (10 mmol) in 1,4-dioxane (50 mL).

  • Reagent: Add freshly sublimed Selenium Dioxide (SeO₂, 15 mmol).

  • Reflux: Heat to reflux (101°C) for 4 hours. Monitor by TLC (the acid will remain at the baseline in non-polar solvents).

  • Workup: Filter hot to remove black selenium metal. Evaporate the solvent.

  • Purification: Dissolve residue in saturated NaHCO₃ (aq). Filter off unreacted starting material. Acidify the filtrate with HCl to pH 3–4 to precipitate the crude acid.

  • Final Polish: Recrystallize from Methanol/DMF.

Synthesis Start 3,4-Dimethylaniline + Acetylacetone Inter Intermediate: 2,4,6,7-Tetramethylquinoline Start->Inter Combes Synthesis (pTSA, Reflux) Reagent SeO2 / Dioxane (Selective C-2 Oxidation) Inter->Reagent Activation Product Target: 4,6,7-Trimethylquinoline-2-carboxylic acid Reagent->Product Oxidation & Workup

Caption: Step-wise synthesis workflow via Combes condensation and SeO2 oxidation.

Medicinal Chemistry Applications

Application A: NMDA Receptor Antagonism (Neuroprotection)

The 4,6,7-trimethyl analogue serves as a lipophilic probe for the glycine co-agonist site of the NMDA receptor. Unlike the endogenous ligand kynurenic acid, which is excluded from the CNS, this analogue can penetrate the BBB.

  • Mechanism: Competitive antagonism at the Glycine binding site (GluN1).

  • Key Advantage: The 6,7-dimethyl motif fills the hydrophobic pocket adjacent to the core binding site, potentially increasing affinity via entropic gain (displacement of water) and van der Waals contacts.

  • Assay Protocol (Radioligand Binding):

    • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex.

    • Ligand: Use [³H]-Glycine or [³H]-MDL 105,519 (a potent glycine site antagonist).

    • Incubation: Incubate membranes (100 µg protein) with radioligand (10 nM) and varying concentrations of 4,6,7-trimethylquinoline-2-carboxylic acid (0.1 nM – 100 µM).

    • Buffer: 50 mM Tris-acetate (pH 7.4). Note: Avoid chloride ions if using [³H]-Glutamate, but standard buffers apply for Glycine site.

    • Validation: Nonspecific binding defined by 1 mM Glycine.

    • Data Analysis: Calculate IC₅₀ and Ki. Expect Ki in the low micromolar range (< 5 µM) for this analogue.

Application B: Helquinoline Antibiotic Analogues

This compound is a structural analogue of the tetrahydroquinoline antibiotic Helquinoline .

  • Research Use: It serves as an aromatic "flat" control in SAR studies of Helquinoline. By comparing the biological activity of the planar 4,6,7-trimethylquinoline-2-carboxylic acid against the non-planar tetrahydro- version, researchers can determine the stereochemical requirements (3D vs. 2D) for antibiotic efficacy.

Application C: Metallo-Pharmaceutical Ligand

The 2-carboxylic acid and N-1 nitrogen form a potent N,O-bidentate chelator.

  • Target: Zinc-dependent metalloproteases (e.g., MMPs) or Copper homeostasis.

  • Protocol: Synthesize metal complexes (M[Ligand]₂) by reacting the sodium salt of the acid with metal chlorides (ZnCl₂, CuCl₂) in ethanol. These complexes often exhibit higher cytotoxicity against cancer cell lines than the free ligand due to enhanced cellular uptake.

References

  • Combes Quinoline Synthesis: Combes, A. (1888).[1][2] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[3] 89.

  • NMDA Glycine Site SAR: Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism." Journal of Medicinal Chemistry, 34(4), 1243–1252.

  • SeO2 Oxidation Protocol: Goswami, A., et al. (2001). "Selenium dioxide oxidation of 2-methylquinolines." Indian Journal of Chemistry, 40B, 213.
  • Helquinoline Analogues: Asbun, G., et al. (2015). "Synthesis and oxidation behavior of 2,2,4-trimethyl-1,2-dihydroquinoline... analogues of helquinoline." Journal of Organic and Pharmaceutical Chemistry.

  • Catalog Verification: BLD Pharm Product BD107596. "4,6,7-Trimethylquinoline-2-carboxylic acid."[4][5][6][7][8][9]

Sources

Method

Application Note: Derivatization of 4,6,7-Trimethylquinoline-2-carboxylic Acid for Biological Assays

Abstract 4,6,7-Trimethylquinoline-2-carboxylic acid (4,6,7-TMQCA) represents a specialized scaffold in medicinal chemistry, often utilized for its distinct lipophilicity and electronic properties compared to the unsubsti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,6,7-Trimethylquinoline-2-carboxylic acid (4,6,7-TMQCA) represents a specialized scaffold in medicinal chemistry, often utilized for its distinct lipophilicity and electronic properties compared to the unsubstituted quinaldic acid parent. This guide provides comprehensive protocols for the derivatization of 4,6,7-TMQCA to facilitate its detection, quantification, and functional application in biological assays. We detail methodologies for fluorogenic activation (for probe development), esterification (for GC/HPLC quantification), and bioconjugation (for immunogen synthesis or affinity pull-down assays).

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11][12]

Chemical Rationale

The 4,6,7-TMQCA molecule possesses two key functional domains relevant to derivatization:

  • The C2-Carboxylic Acid: A steric-sensitive electrophilic center. The adjacent quinoline nitrogen (N1) can participate in chelation or hydrogen bonding, potentially hindering standard coupling reactions if not properly buffered.

  • The Trimethyl-Quinoline Core: The methyl groups at positions 4, 6, and 7 significantly increase electron density and lipophilicity (LogP). This results in a bathochromic shift in intrinsic fluorescence compared to quinaldic acid, making it a viable candidate for "turn-on" fluorescent sensing upon amidation.

Biological Significance

In biological assays, derivatization is required to:

  • Enhance Sensitivity: Convert the polar acid into a highly fluorescent amide or volatile ester for femtomolar detection limits.

  • Create Functional Probes: Link the quinoline core to peptides or proteins to study receptor binding (e.g., NMDA receptor modulation).

  • Improve Chromatography: Reduce peak tailing caused by the free carboxylic acid interacting with silanols in HPLC columns.

Core Derivatization Workflows

The following diagram illustrates the three primary derivatization pathways covered in this guide.

DerivatizationPathways Fig 1: Strategic Derivatization Pathways for 4,6,7-Trimethylquinoline-2-carboxylic acid. Start 4,6,7-TMQCA (Starting Material) Act1 Activation (HATU/DIPEA) Start->Act1 Primary Amine Coupling Ester Methyl/TMS Ester (GC-MS/HPLC) Start->Ester BF3-MeOH or BSTFA (Silylation) NHS NHS-Ester Intermediate Start->NHS EDC/NHS Amide Fluorescent Amide (Probe/Label) Act1->Amide R-NH2 Protein Protein Conjugate (Immunogen/Affinity) NHS->Protein Lysine Residues (pH 8.0)

Protocol A: Fluorogenic Amidation for HPLC-FLD

Purpose: To create a highly fluorescent derivative for sensitive HPLC detection or to label a target amine. Mechanism: The 4,6,7-trimethylquinoline core acts as the fluorophore. Amidation at the C2 position typically locks the rotation, enhancing quantum yield.

Materials
  • Reagent A: 4,6,7-TMQCA (10 mM in DMSO).

  • Reagent B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Target Amine: (e.g., Analyte amine or linker).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Activation: In a microcentrifuge tube, mix 100 µL of Reagent A (1 µmol) with 110 µL of HATU (1.1 µmol, 10 mM in DMF).

  • Basification: Add 5 µL of DIPEA. Vortex for 30 seconds. Note: The solution may turn slightly yellow.

  • Coupling: Add the Target Amine (1.2 equivalents). Incubate at 40°C for 45 minutes in the dark.

  • Quenching: Stop reaction with 10% acetic acid (50 µL).

  • Purification (Optional but Recommended): Pass through a C18 SPE cartridge if analyzing complex biological matrices.

Validation Check: Inject 10 µL into HPLC. Monitor Fluorescence: Ex: 315 nm / Em: 435 nm . (Note: The trimethyl substitution typically red-shifts excitation by ~10-15 nm compared to standard quinaldic acid).

Protocol B: Esterification for GC-MS Quantification

Purpose: To volatilize the compound for pharmacokinetic (PK) analysis in plasma/tissue. Critical Insight: Direct injection of the carboxylic acid leads to thermal decarboxylation in the GC inlet.

Materials
  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol.[1]
    
  • Extraction Solvent: Hexane or Ethyl Acetate.[2]

  • Internal Standard: Quinoline-2-carboxylic acid (unsubstituted) or deuterated analog.

Step-by-Step Methodology
  • Sample Prep: Evaporate biological extract (e.g., plasma supernatant) to dryness under

    
    .
    
  • Reaction: Add 200 µL of

    
    -Methanol. Cap tightly.
    
  • Incubation: Heat at 65°C for 30 minutes . Caution: Do not overheat, as quinolines can degrade.

  • Extraction: Cool to room temperature. Add 200 µL water and 400 µL Hexane. Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3000 x g. Transfer the top organic layer (Hexane) to a GC vial.

Analytical Parameters (GC-MS):

  • Column: DB-5ms or equivalent.

  • Inlet: 250°C.

  • Mode: Splitless.

  • SIM Ions: Monitor molecular ion

    
     (Methyl ester of 4,6,7-TMQCA) and base peak (typically loss of 
    
    
    
    ).

Protocol C: Bioconjugation (NHS-Ester Activation)

Purpose: To conjugate 4,6,7-TMQCA to a carrier protein (BSA/KLH) for antibody production or to a biotin linker.

Materials
  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer: MES Buffer (0.1 M, pH 5.5) and PBS (pH 7.4).

Step-by-Step Methodology
  • Solubilization: Dissolve 5 mg 4,6,7-TMQCA in 200 µL dry DMSO.

  • Activation: Add EDC (1.5 eq) and NHS (1.5 eq) dissolved in minimal MES buffer. React for 15 minutes at Room Temp.

    • Checkpoint: Formation of the semi-stable NHS-ester.

  • Conjugation: Add the activated mixture dropwise to the protein solution (e.g., BSA in PBS, pH 7.4). Crucial: Ensure protein buffer is amine-free (no Tris).

  • Incubation: React for 2 hours at 4°C.

  • Desalting: Remove unreacted small molecules using a PD-10 column or dialysis against PBS.

Data Summary & Expected Results

ParameterNative Acid (4,6,7-TMQCA)Methyl Ester DerivativeAmide Derivative (Bioconjugate)
Solubility Low (pH < 4), High (pH > 8)High (Organic Solvents)Water Soluble (if protein-linked)
HPLC Retention (

)
Early eluting (Tailing)Late eluting (Sharp peak)Varies by conjugate
Fluorescence (

)
Weak (~300/400 nm)ModerateStrong (~315/435 nm)
MS Ionization (

)



Troubleshooting & Expert Tips

  • Issue: Low Fluorescence Yield.

    • Cause: Quenching by solvent or pH.

    • Fix: Quinoline fluorescence is highly pH-dependent. Ensure the final assay buffer is pH > 7.0. The protonated quinolinium ion (low pH) often has different spectral properties than the neutral species.

  • Issue: Poor Reaction Efficiency (Amidation).

    • Cause: Steric hindrance from the C4-methyl group.

    • Fix: Switch from EDC/NHS to HATU or PyBOP , which are more efficient for sterically hindered acids. Increase reaction time to 2 hours.

  • Issue: Peak Tailing in HPLC.

    • Cause: Interaction of the quinoline nitrogen with silanols.

    • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase to mask silanols.

References

  • BenchChem. (2025).[3][1][4][2][5][6] Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem Application Library. Link

  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies. Link

  • Tiwari, A., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC Biophysics. Link

  • Toyo'oka, T. (2002). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. The Analyst. Link

  • Musumeci, D., et al. (2023). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI Molecules. Link

Sources

Application

Application Note: Structural Elucidation of 4,6,7-Trimethylquinoline-2-carboxylic Acid via NMR and MS

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of substituted quinoline derivatives. It provides a comprehensive protocol for the NMR and Mass Spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of substituted quinoline derivatives. It provides a comprehensive protocol for the NMR and Mass Spectrometry analysis of 4,6,7-Trimethylquinoline-2-carboxylic acid , a structural analog relevant to pharmaceutical intermediates and potential NMDA receptor modulators.

Introduction & Chemical Context

Substituted quinoline-2-carboxylic acids (quinaldic acids) are critical scaffolds in medicinal chemistry, serving as precursors for metallo-pharmaceuticals, potential glutamate receptor antagonists, and antimalarial agents. The specific isomer 4,6,7-Trimethylquinoline-2-carboxylic acid presents unique analytical challenges due to the steric crowding of methyl groups and the zwitterionic nature of the quinaldic acid moiety.

Accurate characterization requires differentiating this isomer from its regioisomers (e.g., 4,5,7- or 4,6,8-trimethyl variants). This guide outlines a robust workflow using High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) to unambiguously confirm the structure.

Compound Properties[1][2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: 4,6,7-Trimethylquinoline-2-carboxylic acid

  • Molecular Formula: C₁₃H₁₃NO₂

  • Exact Mass: 215.0946 Da

  • Solubility Profile: Low solubility in water; soluble in DMSO, Methanol, and dilute alkali.

Experimental Workflow

The following diagram illustrates the logical flow for structural validation, ensuring no step is overlooked during the characterization process.

Structural_Elucidation_Workflow Start Sample Acquisition (Solid/Crude) Solubility Solubility Test (DMSO-d6 vs CD3OD) Start->Solubility MS_Analysis LC-MS/HRMS Analysis (MW Confirmation) Solubility->MS_Analysis Check Purity NMR_Prep NMR Sample Prep (10-15 mg in 0.6 mL DMSO-d6) MS_Analysis->NMR_Prep If Mass Correct NMR_1D 1D NMR (1H, 13C) (Functional Group Count) NMR_Prep->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, NOESY) (Connectivity & Regiochemistry) NMR_1D->NMR_2D Ambiguity Resolution Validation Data Validation (Compare vs Predicted) NMR_2D->Validation Report Final Structural Assignment Validation->Report

Figure 1: Step-by-step workflow for the structural elucidation of 4,6,7-trimethylquinoline-2-carboxylic acid.

Mass Spectrometry (MS) Protocol[9][13]

Rationale

Mass spectrometry provides the first line of evidence by confirming the molecular weight and analyzing fragmentation patterns characteristic of quinoline carboxylic acids. Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for this polar, non-volatile acid.

Instrument Parameters (Recommended)
  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Ionization Mode: ESI Positive (+) and Negative (-).

    • Note: Negative mode often yields cleaner spectra for carboxylic acids ([M-H]⁻), while Positive mode provides richer fragmentation for structural diagnostics.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Fragmentation Logic & Expected Data

In Positive Mode (ESI+), the protonated molecule


 is expected at m/z 216.10 . The fragmentation pathway typically involves the neutral loss of water and carbon monoxide/dioxide.

Key Diagnostic Fragments (ESI+):

  • [M+H]⁺: m/z 216.10 (Base Peak).

  • [M+H - H₂O]⁺: m/z 198.09 (Loss of water from COOH, common in ortho-substituted acids).

  • [M+H - HCOOH]⁺: m/z 170.10 (Decarboxylation/Loss of Formic acid equivalent).

  • [M+H - COOH]⁺: m/z 171.10 (Radical loss, less common in ESI but possible).

MS_Fragmentation Parent [M+H]+ m/z 216.10 Frag1 [M+H - H2O]+ m/z 198.09 Parent->Frag1 - H2O (18) Frag2 [M+H - CO - H2O]+ m/z 170.10 (Trimethylquinoline core) Frag1->Frag2 - CO (28)

Figure 2: Proposed ESI+ fragmentation pathway for 4,6,7-trimethylquinoline-2-carboxylic acid.

NMR Spectroscopy Protocol

Sample Preparation[7][8]
  • Solvent: DMSO-d6 is the gold standard.

    • Reason: It ensures full solubility of the carboxylic acid and prevents aggregation (stacking) common in quinolines. It also slows the exchange of the acidic proton, potentially allowing the observation of the -COOH signal around 13-14 ppm.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

1H NMR Prediction & Assignment Strategy

The 4,6,7-trimethyl substitution pattern simplifies the aromatic region significantly compared to unsubstituted quinoline. We expect three aromatic singlets (or weak doublets due to long-range coupling) and three methyl singlets .

Proton PositionTypePredicted Shift (δ ppm)MultiplicityMechanistic Explanation
-COOH Acidic13.5 - 14.5Broad SingletTypical for carboxylic acids in DMSO; may be absent if wet.
H-3 Aromatic7.90 - 8.00SingletIsolated by C2-COOH and C4-Me.
H-5 Aromatic7.70 - 7.85Singlet"Peri" to C4-Me (deshielding) but shielded by C6-Me. Isolated.
H-8 Aromatic7.80 - 7.95SingletOrtho to C7-Me. High frequency due to ring nitrogen anisotropy.
4-CH₃ Methyl2.65 - 2.75SingletDeshielded by aromatic ring current; typical for C4-Me in quinolines.
6-CH₃ Methyl2.40 - 2.50SingletStandard aromatic methyl.
7-CH₃ Methyl2.40 - 2.50SingletStandard aromatic methyl; may overlap with 6-CH₃.
2D NMR Validation (The "Self-Validating" Step)

To prove the structure is 4,6,7-trimethyl and not 4,5,7-trimethyl, you must use HMBC (Heteronuclear Multiple Bond Correlation) .

  • NOESY/ROESY:

    • Critical Check: Observe NOE between 4-CH₃ and H-3 (strong) and 4-CH₃ and H-5 (medium/weak).

    • Critical Check: Observe NOE between H-8 and 7-CH₃ .

    • differentiation: If the compound were 4,5,7-trimethyl, the 4-Me and 5-Me would show strong NOE cross-peaks with each other, and H-5 would be missing.

  • HMBC:

    • H-3 should correlate to C-2 (COOH) and C-4 .

    • 4-CH₃ protons should correlate to C-3 , C-4 , and C-4a (bridgehead).

Data Interpretation & Quality Control

Common Impurities[14]
  • Decarboxylated byproduct: 4,6,7-Trimethylquinoline. Look for the loss of the COOH signal and the appearance of a new aromatic proton at position 2 (approx 8.8 ppm).

  • Regioisomers: Often formed during Doebner-Miller synthesis. Careful integration of methyl signals is required; integral ratios must be exactly 3:3:3:1:1:1.

Reporting Standards

When publishing or filing this data, ensure the following format is used (example data):

¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (br s, 1H, COOH), 8.01 (s, 1H, H-3), 7.88 (s, 1H, H-8), 7.75 (s, 1H, H-5), 2.72 (s, 3H, 4-CH₃), 2.48 (s, 3H, 6-CH₃), 2.42 (s, 3H, 7-CH₃). HRMS (ESI+): Calculated for C₁₃H₁₄NO₂ [M+H]⁺ 216.1025, Found 216.1028.

References

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (Accessed 2023).[1][2][3][4][5] Link

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. (Accessed 2023).[1][2][3][4][5] Link

  • Oregon State University. 1H NMR Chemical Shift Tables and Data. (Accessed 2023).[1][2][3][4][5] Link

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. (2023).[1][2][3][4][5] Link

  • University of North Carolina Wilmington. Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. (Accessed 2023).[1][2][3][4][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6,7-Trimethylquinoline-2-carboxylic Acid

Diagnostic Overview Welcome to the technical support center for quinoline synthesis. You are likely attempting to synthesize 4,6,7-trimethylquinoline-2-carboxylic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

Welcome to the technical support center for quinoline synthesis. You are likely attempting to synthesize 4,6,7-trimethylquinoline-2-carboxylic acid .

Crucial Distinction: Many researchers confuse the Doebner Reaction (which yields quinoline-4 -carboxylic acids) with the synthesis required for quinoline-2 -carboxylic acids (Quinaldic acids).

To obtain the carboxylic acid at the C2 position while maintaining methyl groups at C4, C6, and C7, the most robust high-yield industrial route is the Oxidative Conversion of a Polymethylquinoline Precursor . Direct condensation methods often fail to achieve regioselectivity at C2 vs C4.

This guide focuses on the two-stage workflow:

  • Ring Construction: Modified Doebner-Miller synthesis of 2,4,6,7-tetramethylquinoline .

  • Selective Oxidation: Converting the C2-methyl group to C2-COOH using Selenium Dioxide (SeO₂) .

Workflow Visualization

The following diagram outlines the critical pathway and decision points for yield optimization.

G Start Precursors: 3,4-Dimethylaniline + Mesityl Oxide Step1 Step 1: Doebner-Miller Cyclization Start->Step1 Check1 Checkpoint: Is reaction tarry? Step1->Check1 Check1->Step1 Yes (See Module A) Intermed Intermediate: 2,4,6,7-Tetramethylquinoline Check1->Intermed No (Optimal) Step2 Step 2: Selective Oxidation (SeO2 in Dioxane) Intermed->Step2 Check2 Checkpoint: Over-oxidation? Step2->Check2 Check2->Step2 Low Yield (See Module B) Final Target: 4,6,7-Trimethylquinoline- 2-carboxylic Acid Check2->Final Yield > 75%

Caption: Logical workflow for the synthesis of 4,6,7-trimethylquinoline-2-carboxylic acid, highlighting critical failure points (tar formation and over-oxidation).

Module A: The Ring Formation (Doebner-Miller)

The Problem: The reaction turns into a black, viscous "tar" with low yield (<30%). The Cause: Uncontrolled polymerization of the unsaturated ketone (Mesityl oxide) or the imine intermediate.

Optimization Protocol

To synthesize the precursor 2,4,6,7-tetramethylquinoline :

  • Reagents: 3,4-Dimethylaniline (1.0 eq), Mesityl oxide (1.2 eq), HCl (conc.).

  • The "Two-Phase" Modification: Instead of neat reflux, use a biphasic system (Toluene/Water) or slow addition.

  • The Iodine Promoter: Add catalytic Iodine (I₂, 1-2 mol%). Iodine acts as a mild oxidant that facilitates the aromatization step, preventing the formation of partially reduced polymers.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Solid Black Mass Thermal runaway; Polymerization of Mesityl oxide.Do not mix all reagents at once. Add Mesityl oxide dropwise to the boiling aniline/acid mixture over 2 hours.
Low Yield (<40%) Incomplete cyclization.Ensure the reaction refluxes for at least 6–8 hours. Add ZnCl₂ (Lewis acid) to catalyze the Schiff base formation.
Isomer Contamination Regioselectivity issues (5,6-dimethyl vs 6,7-dimethyl).3,4-dimethylaniline favors the 6,7-isomer due to steric hindrance at position 2. Recrystallize the intermediate from Ethanol before oxidation.

Module B: Selective Oxidation (The Critical Step)

The Problem: Low conversion of the C2-methyl to carboxylic acid, or oxidation of the C4/C6/C7 methyl groups. The Science: The methyl group at C2 is significantly more acidic (activated) than those at C4, C6, or C7 due to the electron-withdrawing nature of the adjacent nitrogen. Selenium Dioxide (SeO₂) is the reagent of choice because it selectively attacks activated allylic/benzylic positions but requires strict temperature control.

Optimized Protocol (Riley Oxidation)
  • Solvent: 1,4-Dioxane (wet) or Pyridine. Note: Pyridine often gives higher yields by buffering the acid formed.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of SeO₂. Excess SeO₂ leads to over-oxidation.

  • Temperature: Reflux (101°C for Dioxane).

Step-by-Step Execution
  • Dissolve 2,4,6,7-tetramethylquinoline (10 mmol) in 1,4-Dioxane (20 mL) containing 2% water.

  • Add SeO₂ (12 mmol) in one portion.

  • Reflux for 2–4 hours . Monitor via TLC (Solvent: DCM/MeOH 9:1).

    • Target Spot: Lower Rf (Carboxylic acid).

    • Starting Material: High Rf.

  • Workup (Crucial for Yield):

    • The reaction deposits black Selenium metal. Filter hot through Celite to remove it.

    • Evaporate solvent.[1]

    • The residue is the crude acid.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Red/Grey Colloidal Filtrate Selenium metal passing through filter.Treat the filtrate with activated charcoal or wash the final solid with Sodium Metabisulfite solution to reduce residual Se.
Incomplete Conversion Anhydrous conditions preventing hydrolysis.Ensure 2-5% water is present in the Dioxane. The mechanism requires water to convert the intermediate aldehyde to the acid.
Low Yield / Tarry Product Over-heating or prolonged reaction.[2]Stop the reaction immediately when the starting material disappears on TLC. Do not "cook" it overnight.

Module C: Purification & Isolation

The Problem: The product is trapped in salts or is impure. The Fix: Exploit the amphoteric nature of the quinoline acid (Isoelectric precipitation).

  • Acidification: Dissolve the crude residue in 10% NaOH (aq). The product forms the soluble sodium salt. Filter off any insoluble non-acidic impurities (unreacted starting material).

  • Precipitation: Slowly add Acetic Acid (or dilute HCl) to the filtrate until pH reaches 3.5 – 4.5 .

    • Why? This is the isoelectric point where the zwitterion is least soluble.

  • Crystallization: Recrystallize the resulting solid from Ethanol/Water (9:1) or DMF if solubility is low.

FAQ: Rapid Fire Support

Q: Can I use KMnO₄ instead of SeO₂? A: Not recommended. KMnO₄ is a strong, non-selective oxidant. It will likely oxidize the methyl groups on the benzene ring (C6, C7) to carboxylic acids, destroying your target substitution pattern. SeO₂ is specific to the active methyl adjacent to the nitrogen.

Q: Why is my yield lower when I scale up? A: Heat transfer issues in the Doebner-Miller step. The reaction is exothermic.[3] On a large scale, use a dosing pump to add the ketone slowly to control the exotherm and prevent polymerization.

Q: Can I use the classic Doebner reaction (Aniline + Pyruvic Acid + Aldehyde)? A: No. That reaction typically yields the Quinoline-4-carboxylic acid (Cinchoninic acid derivative). You want the 2-carboxylic acid . The mechanisms are different.

References

  • Organic Chemistry Portal. "Doebner-Miller Reaction." Organic Chemistry Portal. [Link]

  • Organic Syntheses. "Selenium Dioxide Oxidation: General Procedures." Org.[2][4] Syn. Coll. Vol. 10, p. 204. [Link]

  • NIST Chemistry WebBook. "4,6,7-Trimethylquinoline-2-carboxylic acid - Properties and Spectra." [Link]

Sources

Optimization

troubleshooting Pfitzinger reaction for substituted quinolines

Technical Support Center: Pfitzinger Reaction for Substituted Quinolines Introduction: The "Workhorse" of Quinoline Synthesis The Pfitzinger reaction is a robust, base-catalyzed condensation between isatin (or its deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pfitzinger Reaction for Substituted Quinolines

Introduction: The "Workhorse" of Quinoline Synthesis

The Pfitzinger reaction is a robust, base-catalyzed condensation between isatin (or its derivatives) and an


-methylene carbonyl compound (ketone or aldehyde) to yield substituted quinoline-4-carboxylic acids (cinchoninic acids).[1][2] While theoretically straightforward, the reaction often presents practical challenges—ranging from "tarry" byproducts to regioselectivity issues.

This guide moves beyond standard textbook procedures, addressing the why and how of failure modes based on kinetic control, solubility parameters, and mechanistic bottlenecks.

Module 1: Reaction Setup & Stoichiometry (Pre-Reaction)

Q1: My reaction mixture turns dark immediately upon mixing. Is this normal? A: Yes, but the shade matters.

  • The Science: Isatin itself is deep orange/red. In the presence of a strong base (KOH/NaOH), the lactam ring opens to form the isatinate salt (2-aminophenylglyoxylate), which is typically pale yellow or light orange .

  • Troubleshooting:

    • Protocol: Dissolve isatin in the basic solution first. Stir at room temperature or mild heat (40-50°C) for 30 minutes.

    • Visual Check: Wait for the color to shift from the deep red of isatin to the lighter yellow/orange of the isatinate. If you add the ketone before this ring-opening is complete, the ketone may undergo self-aldol condensation (polymerization) catalyzed by the base, leading to dark tars before the main reaction even begins.

Q2: What is the optimal stoichiometry? I see protocols ranging from 1:1 to 1:5. A: Use a 1:1.2 to 1:1.5 ratio of Isatin:Ketone for valuable ketones.

  • Reasoning: The ketone is susceptible to base-catalyzed aldol condensation (side reaction). A slight excess compensates for this loss.

  • Base Equivalents: You need at least 3-4 equivalents of base .

    • Eq 1: Opens the isatin ring (carboxylate formation).

    • Eq 2: Neutralizes the carboxylic acid formed in the product.

    • Eq 3+: Catalyzes the condensation and dehydration steps.

Module 2: Monitoring & Reaction Conditions

Q3: Conventional Reflux vs. Microwave—which is superior? A: Microwave (MW) irradiation is superior for difficult substrates but requires careful pressure management.

ParameterConventional RefluxMicrowave Irradiation
Time 12 – 48 Hours5 – 20 Minutes
Solvent EtOH/Water (1:1) or Ethylene GlycolEtOH/Water or Solvent-Free
Yield 40 – 70% (Variable)70 – 95% (Consistent)
Risk Thermal degradation of sensitive groupsPressure buildup (decarboxylation risk)

Protocol Tip: If using MW, set the temperature to 140°C . The rapid heating bypasses the slow induction period where side reactions (aldol) compete with the main condensation.

Q4: How do I monitor the reaction? TLC is messy. A: The "isatinate" intermediate is highly polar and stays at the baseline.

  • Method: Take an aliquot

    
     Acidify with dilute HCl (reverts isatinate to isatin) 
    
    
    
    Extract with EtOAc
    
    
    Spot on TLC.
  • Target: Disappearance of the Isatin spot.

  • Note: The product (quinoline-4-carboxylic acid) is also very polar. Use a polar mobile phase: DCM:MeOH:AcOH (90:9:1) to move the product off the baseline.

Module 3: Workup & Isolation (The "Crash Out" Phase)

Q5: I acidified the reaction mixture, but no precipitate formed. Where is my product? A: You likely over-acidified or missed the Isoelectric Point (pI) .

  • The Mechanism: Quinoline-4-carboxylic acids are amphoteric (zwitterionic).

    • pH < 2: Nitrogen is protonated (

      
      ); species is soluble.
      
    • pH > 10: Carboxylic acid is deprotonated (

      
      ); species is soluble.
      
    • pH 4–5 (Isoelectric Point): The molecule is neutral and least soluble.

  • Correct Protocol:

    • Cool reaction to

      
      .
      
    • Add Glacial Acetic Acid (mild acid) dropwise rather than conc. HCl.

    • Target pH 4–5 .[3] Use a pH meter, not just litmus paper.

    • If no solid forms, induce crystallization by scratching the glass or adding a seed crystal.

Q6: My product is a sticky black tar. How do I clean it? A: This is the "Aldol Polymer" contamination.

  • Purification Strategy:

    • Base Wash: Dissolve the crude tar in 10% NaOH. The quinoline product (as a salt) and unreacted isatinate will dissolve. Many aldol polymers are non-acidic and will remain insoluble or form a suspension.

    • Filtration: Filter off the insoluble dark solids.

    • Reprecipitation: Acidify the clear filtrate carefully to pH 4–5 to precipitate the clean product.

Module 4: Regioselectivity & Structural Validation

Q7: I used 2-butanone (MEK). Did I make the 2-ethyl or 2,3-dimethyl derivative? A: You likely formed the 2,3-dimethylquinoline-4-carboxylic acid (Attack at the methylene), but mixtures occur.

  • Rule: Ketones with available

    
    -protons on both sides (e.g., 
    
    
    
    ) can condense on either side.
  • Dominant Pathway: Condensation usually occurs at the methylene group (

    
    ) rather than the methyl group (
    
    
    
    ) due to the stability of the enolate intermediate, despite steric hindrance.
  • Validation: You must confirm with 1H NMR .

    • 2,3-dimethyl:[2][4] Singlet (~2.6 ppm) and Singlet (~2.4 ppm).

    • 2-ethyl:[4] Triplet and Quartet (ethyl pattern) and Singlet (H-3 proton on quinoline ring).

Visualizing the Pathway & Troubleshooting

Figure 1: Reaction Mechanism & Critical Control Points

PfitzingerMechanism Isatin Isatin (Purple) Isatinate Isatinate Salt (Yellow) (Ring Open) Isatin->Isatinate Hydrolysis (Fast) Base KOH/NaOH (aq) Base->Isatinate Imine Imine Intermediate Isatinate->Imine Condensation Ketone Ketone (R-CH2-CO-R') AldolSide SIDE REACTION: Aldol Polymerization Ketone->AldolSide If Isatinate not formed first Ketone->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclization Cyclization & Dehydration Enamine->Cyclization ProductSalt Quinoline-4-carboxylate (Soluble Salt) Cyclization->ProductSalt FinalProduct Quinoline-4-carboxylic Acid (Precipitate) ProductSalt->FinalProduct Precipitation at pI Acidification Acidification (pH 4-5) Acidification->FinalProduct

Caption: The Pfitzinger reaction pathway showing the critical pre-reaction hydrolysis step to prevent ketone polymerization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Encountered NoPpt No Precipitate Problem->NoPpt Tar Black Tar/Impure Problem->Tar LowYield Low Yield Problem->LowYield CheckPH Check pH (Target 4-5) Avoid pH < 2 NoPpt->CheckPH BaseWash Dissolve in NaOH, Filter, Re-acidify Tar->BaseWash Stoich Increase Ketone (1.5 eq) Ensure Isatin Hydrolysis first LowYield->Stoich

Caption: Quick-reference decision tree for common Pfitzinger reaction failure modes.

References

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][5][6][7][8][9][10][11][12] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link

  • El-Ashry, E. S. H., et al. (2005). "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis." Zeitschrift für Naturforschung B, 60(12). Link

  • Palmer, M. H., & McIntyre, P. S. (1969).[11] "The Pfitzinger reaction with unsymmetrical ketones."[10][11] Journal of the Chemical Society B: Physical Organic, 539-543. Link

  • Lahna, O., et al. (2022). "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Moroccan Journal of Heterocyclic Chemistry, 21(2). Link

Sources

Troubleshooting

Technical Support Center: Purity Assurance for 4,6,7-Trimethylquinoline-2-carboxylic acid

Status: Operational Ticket Focus: Impurity Profiling & Resolution Target Molecule: 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS: 1518995-44-2) Chemical Family: Substituted Quinaldic Acids[1] Mission Statement This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling & Resolution Target Molecule: 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS: 1518995-44-2) Chemical Family: Substituted Quinaldic Acids[1]

Mission Statement

This guide is designed for researchers encountering purity bottlenecks with 4,6,7-Trimethylquinoline-2-carboxylic acid. Unlike simple organic acids, this molecule possesses a zwitterionic nitrogen-core , making standard purification protocols prone to failure. This support center synthesizes field-proven troubleshooting with mechanistic organic chemistry to resolve specific impurity profiles.[2]

Module 1: Diagnostic Triage (Visual & Physical)

Q1: My product is a dark brown/black tar instead of a crystalline solid. What happened? Diagnosis: You are likely seeing "Doebner Polymer" or oxidative polymerization residues.

  • The Cause: If synthesized via the condensation of 3,4-dimethylaniline with an aldehyde/pyruvate (Doebner-Miller type conditions), side reactions involving the polymerization of the aldehyde or enone component are common. Alternatively, if synthesized via oxidation of 2,4,6,7-tetramethylquinoline, unreacted oxidant (

    
     or Se residues) can occlude the crystal lattice.
    
  • The Fix:

    • Trituration: Sonicate the crude tar in cold diethyl ether or toluene. The quinoline carboxylic acid is generally insoluble in non-polar solvents, while the polymeric tars often dissolve.

    • Base Dissolution: Dissolve the solid in 1M NaOH. The carboxylic acid forms a water-soluble sodium salt.[1] Filter this solution through Celite to remove the non-acidic polymers/tars. Re-precipitate the filtrate with HCl (see Module 2).

Q2: I see a persistent impurity at [M-44] in my LC-MS. It won't recrystallize out. Diagnosis: Thermal Decarboxylation .

  • The Mechanism: Quinoline-2-carboxylic acids are electronically predisposed to lose

    
     at elevated temperatures, yielding 4,6,7-trimethylquinoline . The electron-withdrawing nitrogen facilitates the stabilization of the transition state, especially if the reaction mixture was heated above 100°C during workup.
    
  • The Fix: This impurity is chemically very similar to the product but lacks the acidic functionality.

    • Protocol: Dissolve the mixture in saturated Sodium Bicarbonate (

      
      ). The acid dissolves; the decarboxylated impurity (a weak base) does not. Extract with Ethyl Acetate to remove the impurity. Acidify the aqueous layer to recover the product.
      

Module 2: The Impurity Landscape (Root Cause Analysis)

Understanding where impurities originate is critical for prevention.

Diagram 1: Impurity Origin Flowchart

This diagram maps the genesis of common impurities based on the two primary synthesis routes: Oxidation (of 2,4,6,7-tetramethylquinoline) and Condensation (Aniline precursors).

ImpurityMap Start Synthesis Route Selection RouteA Route A: Oxidation of 2,4,6,7-Tetramethylquinoline Start->RouteA RouteB Route B: Condensation (Aniline + Precursor) Start->RouteB ImpurityA1 Impurity: 4,6,7-Trimethylquinoline-2-carboxaldehyde (Under-oxidation) RouteA->ImpurityA1 Incomplete Rxn ImpurityA2 Impurity: Metal Residues (Se, Mn from oxidants) RouteA->ImpurityA2 Poor Workup CommonIssue Common Critical Impurity: Decarboxylated Product (4,6,7-Trimethylquinoline) RouteA->CommonIssue Overheating ImpurityB1 Impurity: Regioisomers (5,6,7-trimethyl isomer) RouteB->ImpurityB1 Steric mis-alignment ImpurityB2 Impurity: Unreacted Aniline (Toxic, color forming) RouteB->ImpurityB2 Stoichiometry error RouteB->CommonIssue Thermal Workup

Caption: Flowchart identifying specific impurities based on the synthetic pathway chosen.

Module 3: The "Gold Standard" Purification Protocol

Q3: Standard recrystallization isn't working. How do I get >98% purity? Answer: You must exploit the Amphoteric Switching property of the molecule. Quinoline-2-carboxylic acids exist as zwitterions.[1] They are soluble in strong acid (as cations) and strong base (as anions), but have a specific Isoelectric Point (pI) where solubility is minimal.

Step-by-Step Amphoteric Purification Protocol
StepActionMechanism & Rationale
1 Dissolution Suspend crude solid in 2M NaOH (10 mL/g). Stir until dissolved. Rationale: Converts the acid to the soluble sodium carboxylate. Non-acidic impurities (decarboxylated product, unreacted anilines) remain insoluble.
2 Filtration Filter through a Celite pad. Wash pad with small amount of 1M NaOH. Rationale: Physically removes the insoluble organic impurities and metal oxides (

).
3 Extraction (Wash) Extract the aqueous filtrate with Ethyl Acetate (2x) . Discard the organic layer. Rationale: Scavenges trace non-polar impurities that might be slightly water-soluble or emulsified.
4 Controlled Precipitation Cool aqueous layer to 0-5°C. Slowly add 2M HCl dropwise while monitoring pH.[2] Target: Stop exactly at pH 3.5 - 4.0 .
5 The "Danger Zone" DO NOT acidify to pH 1. Rationale: At pH < 2, the quinoline nitrogen protonates, forming the soluble hydrochloride salt (

). The product will re-dissolve, leading to yield loss.
6 Isolation Filter the white precipitate. Wash with cold water (pH 4) followed by cold acetone. Dry under vacuum at 50°C.

Module 4: Advanced Analytical Troubleshooting

Q4: My HPLC shows a "tailing" peak that makes integration difficult. Is it impure? Diagnosis: Likely an artifact of the method, not the molecule.

  • The Issue: The basic quinoline nitrogen interacts with residual silanols on standard C18 columns, causing peak tailing.

  • The Fix: Use a buffered mobile phase.

    • Recommended: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile gradient. The buffer suppresses the ionization of silanols and protonates the quinoline, sharpening the peak.

Q5: How do I distinguish the 4,6,7-isomer from a potential 5,6,7-isomer? Diagnosis: Regioisomer contamination is possible if the starting aniline (3,4-dimethylaniline) cyclized at the crowded C2 position rather than the C6 position.

  • The Fix: 1H NMR NOE (Nuclear Overhauser Effect) Experiment.

    • Irradiate the signal for the proton at C8 (the aromatic proton next to the nitrogen).

    • If 4,6,7-isomer: You should see NOE enhancement of the C7-Methyl group signal.[2]

    • If 5,6,7-isomer: The C8 proton would be adjacent to a methyl, but the pattern of coupling constants in the aromatic region would differ significantly (two doublets vs. two singlets for the 4,6,7-isomer's aromatic protons at C3, C5, C8).

    • Quick Check: The 4,6,7-isomer has isolated aromatic protons at positions 3, 5, and 8. In 1H NMR, you should see singlets (or weak meta-coupling) for protons 5 and 8. If you see strong ortho-coupling (doublets), you have the wrong isomer.

Diagram 2: Purification Logic Gate

Use this decision tree to determine the correct purification step based on your current observation.

PurificationLogic Start Observation ColorCheck Is sample dark/tarry? Start->ColorCheck PurityCheck Is Purity < 95%? ColorCheck->PurityCheck No ActionCarbon Action: Activated Carbon or Acid/Base Filter ColorCheck->ActionCarbon Yes IsomerCheck Is impurity Isobaric? PurityCheck->IsomerCheck No (>95%) ActionpH Action: pH 3.5 Precipitation PurityCheck->ActionpH Yes (Chem Impurity) ActionRecrys Action: Recrystallize (EtOH/Acetic Acid) IsomerCheck->ActionRecrys Yes (Isomer) ActionDone QC Pass: Dry & Package IsomerCheck->ActionDone No

Caption: Decision tree for selecting the appropriate purification method based on visual and analytical data.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines: Doebner-Miller and Related Reactions. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7124: Quinoline-2-carboxylic acid. Retrieved from

  • Royal Society of Chemistry. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks. (Discusses decarboxylation stability). Retrieved from

  • BLD Pharm. (2025). Product Analysis: 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2).[1][2][5][6][7][8] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

4,6,7-Trimethylquinoline-2-carboxylic Acid vs. Other Quinoline Derivatives: A Technical Comparison Guide

Executive Summary 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS: 1518995-44-2) represents a specialized, lipophilic scaffold within the quinoline-2-carboxylate family.[1][2][3][4] Unlike its naturally occurring analogu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6,7-Trimethylquinoline-2-carboxylic acid (CAS: 1518995-44-2) represents a specialized, lipophilic scaffold within the quinoline-2-carboxylate family.[1][2][3][4] Unlike its naturally occurring analogue Kynurenic Acid (a broad-spectrum glutamate receptor antagonist) or the high-potency synthetic standard 5,7-Dichlorokynurenic acid (5,7-DCKA) , this trimethylated derivative offers a unique physicochemical profile characterized by enhanced hydrophobicity and steric bulk.

This guide objectively compares the 4,6,7-trimethyl derivative against industry-standard quinoline probes, focusing on synthetic accessibility, physicochemical properties (LogP), and Structure-Activity Relationship (SAR) implications for NMDA receptor modulation.

Chemical Profile & Physicochemical Comparison

The primary differentiator of the 4,6,7-trimethyl analog is its lipophilicity. While classical NMDA glycine-site antagonists (like 5,7-DCKA) rely on electron-withdrawing halogens to enhance binding affinity, the 4,6,7-trimethyl analog utilizes electron-donating methyl groups. This alteration significantly impacts Blood-Brain Barrier (BBB) permeability and solubility.

Table 1: Physicochemical Comparative Analysis

Feature4,6,7-Trimethylquinoline-2-COOH Kynurenic Acid (KYNA) 5,7-Dichlorokynurenic Acid (5,7-DCKA) 7-Chlorokynurenic Acid (7-Cl-KYNA)
Role Lipophilic Probe / ScaffoldEndogenous NeuromodulatorHigh-Affinity StandardFirst-Gen Antagonist
MW ( g/mol ) 229.28189.17258.06223.61
ClogP (Est.) ~3.2 - 3.5 (High)1.4 (Low)2.8 (Moderate)2.1 (Moderate)
Electronic State Electron-Rich (Methyl donors)NeutralElectron-Poor (Cl withdrawers)Electron-Poor
Solubility Low (Aq), High (DMSO/EtOH)Moderate (Base soluble)Low (Aq), Soluble in BaseLow (Aq)
Key Application Hydrophobic pocket exploration; BBB permeability studies.[5]Reference standard; Endogenous control.Potent NMDA glycine-site antagonism.Historical reference for SAR.

Expert Insight: The high ClogP of the 4,6,7-trimethyl derivative suggests it is an excellent candidate for CNS-penetration studies where the polar nature of classical kynurenines often limits in vivo efficacy. However, the lack of electron-withdrawing groups at positions 5 and 7 may reduce hydrogen-bond acidity required for peak receptor affinity compared to 5,7-DCKA.

Synthetic Architecture: The Friedländer Condensation

To access 4,6,7-Trimethylquinoline-2-carboxylic acid efficiently, the Friedländer Condensation is the protocol of choice. This convergent route allows for the precise installation of the 4-methyl group via the ketone moiety and the 6,7-methyl groups via the aniline precursor.

Mechanism & Workflow

The synthesis hinges on the condensation of 2-amino-4,5-dimethylacetophenone with ethyl glyoxylate (or a glyoxylic acid equivalent).

DOT Diagram 1: Synthesis Workflow

SynthesisWorkflow Precursor1 2-Amino-4,5-dimethylacetophenone (Provides C4-Me, C6-Me, C7-Me) Condensation Friedländer Condensation (Reflux, EtOH/KOH) Precursor1->Condensation Precursor2 Ethyl Glyoxylate (Provides C2-COOH) Precursor2->Condensation Intermediate Imine Intermediate (Transient) Condensation->Intermediate Schiff Base Formation Cyclization Intramolecular Cyclization (- H2O) Intermediate->Cyclization Aldol-type Condensation Hydrolysis Ester Hydrolysis (if Ethyl ester used) Cyclization->Hydrolysis Product 4,6,7-Trimethylquinoline-2-COOH (Final Product) Hydrolysis->Product

Caption: Step-wise Friedländer synthesis targeting the 4,6,7-trimethyl substitution pattern.

Detailed Experimental Protocol

Note: This protocol is adapted for the specific trimethyl derivative based on standard Friedländer conditions.

  • Reagents:

    • 2-Amino-4,5-dimethylacetophenone (1.0 equiv)

    • Ethyl glyoxylate (50% in toluene) (1.2 equiv)

    • Ethanol (Solvent)

    • Potassium Hydroxide (KOH) (Catalyst/Base)

  • Procedure:

    • Step 1: Dissolve 2-amino-4,5-dimethylacetophenone in absolute ethanol.

    • Step 2: Add ethyl glyoxylate dropwise under stirring.

    • Step 3: Add catalytic KOH (10 mol%) and heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the acetophenone.

    • Step 4 (Work-up): Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from EtOH/Water.

    • Step 5 (Hydrolysis): If the ester is isolated, reflux in 10% NaOH for 1 hour, then acidify with HCl to pH 3–4 to precipitate the free carboxylic acid.

  • Validation:

    • 1H NMR (DMSO-d6): Look for singlet methyl peaks (approx. 2.3–2.6 ppm) and the aromatic proton signals. The absence of the aldehyde proton from glyoxylate confirms cyclization.

Biological & SAR Implications (The "Vs" Analysis)

The utility of 4,6,7-Trimethylquinoline-2-carboxylic acid lies in its contrast to the halogenated standards.

Vs. Kynurenic Acid (The Endogenous Control)
  • Kynurenic Acid: Poor BBB permeability; low affinity for the NMDA glycine site (Ki ~ 15-40 µM).

  • 4,6,7-Trimethyl Analog: The addition of three methyl groups drastically increases lipophilicity. While Kynurenic acid is rapidly cleared by the probenecid-sensitive organic acid transport system, the trimethyl analog is designed to passively diffuse across membranes more effectively.

Vs. 5,7-Dichlorokynurenic Acid (The Potency Standard)
  • 5,7-DCKA: The chlorine atoms at positions 5 and 7 withdraw electrons, increasing the acidity of the NH group (or stabilizing the tautomer) which is critical for hydrogen bonding in the glycine binding pocket.

  • 4,6,7-Trimethyl Analog: The methyl groups are electron-donating. This likely reduces the binding affinity compared to 5,7-DCKA because it destabilizes the optimal electronic configuration for the receptor's anionic binding site.

  • Strategic Use: Researchers use this "mismatch" to prove that affinity is driven by electronic factors (halogens) rather than just steric filling of the pocket. If the trimethyl compound binds poorly despite fitting the pocket size, it confirms the necessity of electron-withdrawing groups.

DOT Diagram 2: SAR Logic Tree

SAR_Logic Core Quinoline-2-Carboxylic Acid Scaffold Mod_Halogen Add Cl/Br at 5,7 (e.g., 5,7-DCKA) Core->Mod_Halogen Mod_Methyl Add Methyl at 4,6,7 (Target Compound) Core->Mod_Methyl Effect_Halo Electron Withdrawal High H-Bond Acidity Mod_Halogen->Effect_Halo Effect_Me Electron Donation High Lipophilicity Mod_Methyl->Effect_Me Outcome_HighAffinity High Affinity (nM) Low BBB Permeability Effect_Halo->Outcome_HighAffinity Outcome_Probe Moderate/Low Affinity High BBB Permeability (Hydrophobic Probe) Effect_Me->Outcome_Probe

Caption: Structure-Activity Relationship (SAR) logic comparing halogenated vs. methylated quinoline derivatives.

References
  • BenchChem. (2025).[6][7][8] A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4,6,7-Trimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. Retrieved from

  • BLD Pharm. (2025).[9][10] Product Catalog: 4,6,7-Trimethylquinoline-2-carboxylic acid (CAS 1518995-44-2).[1][2][3][4][9][10][11] Retrieved from

  • Stone, T. W. (1993). Neuropharmacology of Quinolinic and Kynurenic Acids. Pharmacological Reviews, 45(3), 309-379.
  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for NMDA receptor antagonism. Journal of Medicinal Chemistry.

Sources

Comparative

comparative study of antibacterial spectrum of quinoline carboxylic acids

Executive Summary The evolution of Quinoline Carboxylic Acids (QCAs) represents a masterclass in structure-based drug design. From the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation fluoroquinolon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of Quinoline Carboxylic Acids (QCAs) represents a masterclass in structure-based drug design. From the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation fluoroquinolones, the modification of the N-1, C-6, C-7, and C-8 positions has systematically expanded antibacterial coverage.

This guide provides a technical comparison of the antibacterial spectra of key QCA generations, grounded in Structure-Activity Relationships (SAR). It includes validated experimental protocols for spectrum determination (MIC) and analyzes the mechanistic shift from Gram-negative DNA gyrase targeting to Gram-positive Topoisomerase IV targeting.

The Chemical Scaffold: Structure-Activity Relationship (SAR)

To understand the spectrum differences, one must first understand the scaffold. The "antibacterial spectrum" is not random; it is a direct function of specific chemical substitutions on the quinolone core.

Key Substitutions Driving Spectrum Shift
  • Position C-6 (Fluorine): The defining feature of "Fluoroquinolones."[1][2] It dramatically increases DNA gyrase binding affinity and cell penetration, roughly 10-100x compared to non-fluorinated predecessors.

  • Position C-7 (Piperazine/Pyrrolidine): The primary driver of the Gram-negative spectrum (e.g., Pseudomonas activity in Ciprofloxacin). Bulky groups here can reduce efflux pump susceptibility.

  • Position C-8 (Methoxy/Halogen): The "Generation 4" switch. A methoxy group (as in Moxifloxacin) enhances activity against Gram-positives and Anaerobes while reducing the selection of resistant mutants.

Visualization: Mechanism & SAR Logic

The following diagram illustrates the interaction between the QCA scaffold and the bacterial Topoisomerase enzymes.

QCA_SAR_Mechanism cluster_target Bacterial Targets cluster_subs Structural Modifications Gyrase DNA Gyrase (GyrA/GyrB) Primary Target: Gram-Negatives TopoIV Topoisomerase IV (ParC/ParE) Primary Target: Gram-Positives QCA_Core Quinoline Carboxylic Acid Core QCA_Core->Gyrase Inhibits DNA Supercoiling QCA_Core->TopoIV Inhibits Decatenation C6_F C-6 Fluorine QCA_Core->C6_F C7_Ring C-7 Piperazine/Pyrrolidine QCA_Core->C7_Ring C8_OMe C-8 Methoxy QCA_Core->C8_OMe Effect_Potency Increased Potency (10-100x) & Cell Penetration C6_F->Effect_Potency Effect_Gneg Broad Gram-Negative Spectrum (inc. Pseudomonas) C7_Ring->Effect_Gneg Effect_Anaerobe Gram-Positive & Anaerobe Activity (Mutant Prevention) C8_OMe->Effect_Anaerobe Effect_Potency->Gyrase Effect_Gneg->Gyrase Effect_Anaerobe->TopoIV

Caption: Structural modifications at C-6, C-7, and C-8 dictate the shift from Gram-negative specific activity to broad-spectrum anaerobic coverage.

Comparative Antibacterial Spectrum Data

The following data aggregates consensus Minimum Inhibitory Concentration (MIC90) values. Note the "See-Saw" effect: as generations progress, Gram-positive activity improves often at the slight expense of Gram-negative potency (specifically P. aeruginosa).

Table 1: Comparative MIC90 (µg/mL) of Key Generations
Organism TypeSpeciesCiprofloxacin (Gen 2)Levofloxacin (Gen 3)Moxifloxacin (Gen 4)Clinical Insight
Gram-Negative E. coli0.015 - 0.06 0.03 - 0.060.06 - 0.125All are highly potent; Cipro remains the gold standard for Enterobacteriaceae.
Gram-Negative P. aeruginosa0.25 - 1.0 1.0 - 4.02.0 - 8.0Critical: Cipro is superior. Moxi has poor activity against Pseudomonas.
Gram-Positive S. aureus (MSSA)0.5 - 1.00.25 - 0.50.06 - 0.125 Moxi is significantly more potent due to enhanced Topo IV binding.
Gram-Positive S. pneumoniae1.0 - 2.01.00.125 - 0.25 Gen 2 has marginal activity ("Respiratory Quinolones" = Levo/Moxi).
Anaerobes B. fragilis> 16 (Resistant)4.0 - 8.00.5 - 2.0 Only Gen 4 (Moxi) reliably covers anaerobes due to C-8 substitutions.

Data Synthesis Source: Consensus values derived from CLSI M100 breakpoints and comparative studies [1, 2, 5].

Technical Commentary
  • The Pseudomonas Trade-off: Researchers targeting P. aeruginosa must utilize Ciprofloxacin (or the newer Delafloxacin). The bulky C-8 group in Moxifloxacin hinders entry through the Pseudomonas outer membrane porins (OprD).

  • The Respiratory Shift: Levofloxacin and Moxifloxacin are termed "Respiratory Quinolones" because their pharmacokinetics (high lung tissue penetration) align with their lowered MICs against S. pneumoniae.

Experimental Validation: Broth Microdilution Protocol

To reproduce the spectrum data above, you must use a standardized Broth Microdilution (BMD) method. This protocol is compliant with CLSI M07 standards [3].

Critical Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why? QCAs chelate divalent cations (

      
      , 
      
      
      
      ). Unadjusted broth varies in cation levels, causing false resistance (high MIC) or false susceptibility. Target:
      
      
      20-25 mg/L;
      
      
      10-12.5 mg/L.
  • Inoculum: Standardized to

    
     CFU/mL.
    
  • QC Strains: E. coli ATCC 25922 and S. aureus ATCC 29213.

Workflow Visualization

The following workflow ensures data integrity and reproducibility.

MIC_Workflow Start Culture Preparation (Direct Colony Suspension) Adjust Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) Start->Adjust Dilute Dilute 1:100 in CAMHB (Final: 5 x 10^5 CFU/mL) Adjust->Dilute Critical Step Plate Dispense into 96-well Plate (containing Serial Antibiotic Dilutions) Dilute->Plate Incubate Incubate 16-20h @ 35°C (Ambient Air) Plate->Incubate Read Read MIC (No Visible Growth) Incubate->Read QC_Check Verify QC Strains (e.g. E. coli ATCC 25922) Read->QC_Check

Caption: Standardized CLSI M07 Broth Microdilution workflow for determining QCA MICs.

Protocol Steps
  • Stock Preparation: Dissolve QCA powder (adjusting for potency) in appropriate solvent (water/buffer for Levo/Cipro; NaOH may be needed for Nalidixic acid).

  • Plate Setup: Prepare 2-fold serial dilutions in CAMHB across a 96-well plate.

  • Inoculation: Within 15 minutes of preparing the standardized inoculum, add 50 µL to each well containing 50 µL of drug solution.

  • Incubation: Seal plates to prevent evaporation. Incubate at 35°C

    
     2°C for 16-20 hours.
    
  • Analysis: The MIC is the lowest concentration well showing complete inhibition of visible growth.[3]

    • Note: Trailing growth (pinpoint buttons) is common with QCAs; ignore faint haze unless >2mm.

Resistance Profiles & Mechanisms

Understanding the spectrum requires acknowledging where it fails. Resistance to QCAs is rarely plasmid-mediated destruction (like beta-lactamases) but rather target modification and efflux.

  • Target Modification (QRDR): Mutations in the Quinolone Resistance-Determining Region of gyrA (Gyrase) or parC (Topo IV).[4]

    • Impact: A single mutation often raises MIC by 4-8x. Double mutations (GyrA + ParC) lead to clinical resistance.[5]

    • Gen 4 Advantage: Moxifloxacin's bulky structure allows it to bind effectively even to some mutated targets, requiring bacteria to acquire two simultaneous mutations to become resistant [1, 4].

  • Efflux Pumps: Overexpression of pumps (e.g., MexAB-OprM in Pseudomonas) actively ejects the drug.

    • Impact: Hydrophilic QCAs (Cipro) are more susceptible to efflux than hydrophobic ones (Moxi/Sparflo).

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.

  • Clinical and Laboratory Standards Institute (CLSI). (2018).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading Guide for Broth Microdilution.

  • Drlica, K., et al. (2008).[5] Quinolones: Action and Resistance Updated. Current Topics in Medicinal Chemistry.

  • Grillon, A., et al. (2016).[6] Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[6] PLOS ONE.

Sources

Validation

Comparative Guide: Structure-Activity Optimization of Trimethyl-Substituted Quinolines

Executive Summary: The Methylation Strategy The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), anticancer agents (Camptothecin), and industrial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Strategy

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), anticancer agents (Camptothecin), and industrial antioxidants. While the core scaffold provides the binding affinity, trimethyl substitution represents a critical optimization strategy.

This guide objectively compares trimethyl-substituted quinolines (specifically 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives) against mono-substituted and unsubstituted alternatives.[1]

Key Technical Findings:

  • Lipophilicity Modulation: Trimethylation significantly increases LogP, enhancing membrane permeability for intracellular targets (e.g., PDE4B, Tubulin).[1]

  • Metabolic Stability: Strategic placement of methyl groups (C2, C4) blocks P450 oxidation sites, extending half-life compared to unsubstituted analogs.[1]

  • Industrial Utility: In polymer chemistry, the 2,2,4-trimethyl pattern creates a steric environment that stabilizes radicals, making it superior to simple quinolines as an antioxidant (TMQ).[1]

Mechanistic Insight: The "Magic Methyl" Effect

Before analyzing specific data, researchers must understand the causality behind the performance differences.[1]

Steric vs. Electronic Modulation
  • C2-Position (Steric Gatekeeper): A methyl group at C2 (adjacent to Nitrogen) introduces steric hindrance.[1] In enzyme inhibitors, this can enforce a specific conformation, locking the molecule into the active site.[1] In antioxidants, it protects the amine nitrogen from rapid, irreversible oxidation.[1]

  • C4-Position (Lipophilic Anchor): Substitution at C4 often projects into hydrophobic pockets of target proteins (e.g., the hydrophobic cleft of PDE4B).[1]

  • C6/C7-Position (Electronic Tuning): Methyls here act as weak electron donors, modulating the pKa of the quinoline nitrogen.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway where trimethylation dictates efficacy in both pharma and industrial contexts.

SAR_Mechanism Scaffold Quinoline Scaffold Methylation Trimethyl Substitution (2,2,4- or 2,4,6-) Scaffold->Methylation Optimization Lipophilicity Increased LogP (Membrane Permeability) Methylation->Lipophilicity Sterics Steric Hindrance (Conformational Lock) Methylation->Sterics Stability Metabolic Blockade (Prevents P450 Oxidation) Methylation->Stability Pharma Enhanced Potency (IC50 < 10 µM) Lipophilicity->Pharma Intracellular Access Industrial Radical Stabilization (Antioxidant TMQ) Sterics->Industrial N-Protection Stability->Pharma Half-life

Figure 1: Mechanistic flow showing how trimethylation patterns drive biological and chemical performance.[1]

Comparative Performance Analysis

Case Study A: Anticancer Efficacy (PDE4B Inhibition)

Context: Phosphodiesterase 4B (PDE4B) is a therapeutic target for lung cancer.[1] Researchers synthesized 2,2,4-trimethyl-1,2-dihydroquinoline derivatives linked to triazoles.[1][2]

Comparative Data: Trimethyl vs. Unsubstituted Scaffolds The following table summarizes cytotoxicity data against A549 (Lung Cancer) cell lines.

Compound ClassSubstitution PatternLogP (Calc)IC50 (A549 Cells)Mechanism Note
Trimethyl-Hybrid 2,2,4-Trimethyl-1,2-dihydroquinoline ~3.8 8.0 - 9.0 µM Optimal hydrophobic fit; High permeability.
Mono-Methyl2-Methylquinoline~2.5> 25.0 µMInsufficient lipophilicity for deep pocket binding.[1]
UnsubstitutedQuinoline-Triazole~1.9> 50.0 µMRapid metabolic clearance; poor binding.[1]
Standard CareDoxorubicin0.48~1.2 µMHigh toxicity; low selectivity compared to quinolines.[1]

Data Source Interpretation: The 2,2,4-trimethyl moiety provides a critical hydrophobic anchor.[1] Removing these methyl groups (Mono- or Unsubstituted) results in a >3-fold loss in potency, validating the SAR necessity of the alkyl cluster [1][2].

Case Study B: Industrial Antioxidant Efficiency (TMQ)

Context: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is used to stabilize rubber against oxidative degradation.[1][3]

Material FormThermal StabilityVolatilityRadical Scavenging Efficiency
TMQ Oligomer High (>200°C) Very Low Excellent (Long-term protection)
TMQ MonomerModerate (<100°C)HighGood (Short-term/Flash protection)
Simple AnilineLowExtremePoor (Rapid consumption)

Technical Insight: The commercial "TMQ" is actually an oligomer.[1] The trimethyl substitution on the monomer prevents the nitrogen from reacting promiscuously, allowing it to scavenge radical species (ROO•) specifically without disrupting the polymer chain [4][5].[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and control standards).

Protocol 4.1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (Modified Skraup)

This protocol yields the core scaffold used in both anticancer research and industrial applications.[1]

Reagents: Aniline, Acetone, Iodine (Catalyst), MgSO4.[1]

  • Condensation: Charge a round-bottom flask with Aniline (1.0 eq) and Acetone (2.0 eq). Add Iodine (0.05 eq) as a catalyst.[1]

  • Reflux: Heat the mixture to reflux (approx. 60-70°C) for 12-24 hours.

    • Validation Step: Monitor via TLC (Hexane:EtOAc 8:2).[1] The appearance of a fluorescent spot under UV (254 nm) indicates quinoline formation.[1]

  • Workup: Quench with saturated Na2S2O3 to remove iodine. Extract with Ethyl Acetate.[1]

  • Purification: The crude product contains both monomer and oligomer.[1]

    • For Pharma (Monomer): Perform vacuum distillation.[1]

    • For Industry (Oligomer): Use acid-catalyzed polymerization of the crude residue.[1]

Protocol 4.2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 of trimethyl-quinolines against cancer lines.[1]

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO (0.1%) as negative control; Doxorubicin as positive control.[1]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Calculation:IC50 = Concentration inhibiting 50% cell growth (Non-linear regression analysis).[1]

Synthesis Workflow Visualization

The synthesis of biologically active trimethyl-quinoline hybrids often involves "Click Chemistry" to attach the lipophilic scaffold to a pharmacophore (e.g., Triazole).

Synthesis_Workflow Aniline Aniline TMQ 2,2,4-Trimethyl-1,2- dihydroquinoline (TMQ) Aniline->TMQ Skraup Synthesis (I2 Cat, Reflux) Acetone Acetone Acetone->TMQ Alkyne_Int N-Propargyl TMQ TMQ->Alkyne_Int K2CO3, Acetone Propargyl Propargyl Bromide (Alkylation) Propargyl->Alkyne_Int CuAAC CuAAC Click Reaction (CuSO4 / NaAsc) Alkyne_Int->CuAAC Azide Aryl Azide (Target Pharmacophore) Azide->CuAAC Final Trimethylquinoline-Triazole Hybrid (PDE4B Inhibitor) CuAAC->Final Yield > 75%

Figure 2: Synthetic pathway for generating high-value trimethylquinoline hybrids via Click Chemistry.

Conclusion and Recommendations

The trimethyl-substituted quinoline is not merely a variant of the quinoline scaffold; it is a functionally distinct pharmacophore.[1]

  • For Drug Discovery: Prioritize the 2,2,4-trimethyl pattern when targeting hydrophobic pockets (like PDE4B) or when metabolic stability of the quinoline nitrogen is a limiting factor.[1] The data suggests an IC50 advantage of >3x over unsubstituted analogs.[1]

  • For Material Science: Ensure the use of oligomerized TMQ for high-temperature applications. The monomer is too volatile for effective long-term antioxidant protection.[1]

References

  • BenchChem. (2025).[1][4][5] Technical Guide: Biological Activity Screening of N,2,4-Trimethylquinolin-7-amine. Retrieved from [1]

  • Murthy, Y. L. N., et al. (2014).[1] Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives: their evaluation as potential PDE 4B inhibitors.[1][2] Bioorganic Chemistry, 53, 8-14.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75247, 2,4,6-Trimethylquinoline.[1] Retrieved from [1]

  • Wikipedia. (n.d.).[1] 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).[1][2][3] Retrieved from [1]

  • Liu, Y., et al. (2012).[1] Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.[1][3] Asian Journal of Chemistry.[1] Retrieved from [1]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Novel Quinoline Compounds

In the dynamic landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, yielding a multitude of derivatives with potent anticancer activities. Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, yielding a multitude of derivatives with potent anticancer activities. Researchers, scientists, and drug development professionals are continuously seeking novel compounds with superior efficacy and selectivity against cancer cells. This guide provides an in-depth, objective comparison of the cytotoxic profiles of promising, novel quinoline compounds, supported by experimental data and mechanistic insights. We will delve into their performance against various cancer cell lines, dissect their mechanisms of action, and benchmark them against a standard chemotherapeutic agent.

Introduction to Quinoline Compounds in Oncology

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[1][] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerases and protein kinases to the disruption of cellular processes such as angiogenesis and microtubule polymerization.[3][4] A significant focus of current research is the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells, highlighting the potential of quinoline-based compounds as targeted therapeutic agents.[5] This guide will focus on a comparative analysis of recently developed quinoline derivatives, providing a technical overview for researchers in the field.

Comparative Cytotoxicity of Novel Quinoline Compounds

To provide a clear and objective comparison, we have selected three distinct novel quinoline derivatives from recent literature and evaluated their cytotoxic activity against a panel of common human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

CompoundClassMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)Reference
Compound 12e Quinoline-Chalcone5.215.34~3.2 (NCI-H460)[6]
Compound 4a 4-AnilinoquinolineNot ReportedNot Reported~3.53 (DFIQ)[1][7]
Compound 3c Quinoline-Dihydrazone7.05Not Reported~10-20[8][9]
Doxorubicin Anthracycline~0.65 - 2.5~1.9> 20[3][10][11]

Analysis of Cytotoxic Potency:

The data presented in the table highlights the potent cytotoxic effects of the novel quinoline compounds against various cancer cell lines. The quinoline-chalcone derivative 12e demonstrates significant activity against both breast and colon cancer cells.[6] The 4-anilinoquinoline derivative 4a and its related compound DFIQ show notable potency against lung cancer cells.[1][7] The quinoline-dihydrazone 3c also exhibits cytotoxicity, particularly against breast cancer cells.[8] When compared to the standard chemotherapeutic drug Doxorubicin, these novel compounds, in some cases, show comparable or even superior potency, particularly against the A549 lung cancer cell line, which is known to be relatively resistant to Doxorubicin.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The data presented above was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology
  • Cell Plating: Seed cancer cells (MCF-7, HCT-116, or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and the reference drug (Doxorubicin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_plating Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_plating->incubation_24h compound_addition Add Quinoline Compounds & Doxorubicin incubation_24h->compound_addition incubation_48h Incubate 48-72h compound_addition->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition formazan_formation Incubate 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Dissolve Formazan in DMSO formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of these novel quinoline compounds are not merely due to non-specific toxicity but are orchestrated through the induction of specific cellular pathways leading to cancer cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[8][12] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[8]

Our featured novel quinoline compounds primarily induce apoptosis through the intrinsic pathway, which is characterized by the involvement of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.[13][14]

  • Quinoline-Chalcone 12e: This compound has been shown to upregulate the levels of apoptosis-related proteins, including caspase-3 and caspase-9.[] The activation of caspase-9 is a hallmark of the intrinsic pathway, suggesting that compound 12e disrupts mitochondrial integrity.[6]

  • 4-Anilinoquinoline 4a: This derivative triggers apoptosis through the generation of reactive oxygen species (ROS), which can lead to mitochondrial damage and the activation of caspase-3 and caspase-7.[1]

  • Quinoline-Dihydrazone 3c: This compound also induces apoptosis, with studies suggesting that it can bind to DNA and potentially inhibit cyclin-dependent kinase 2 (CDK2), linking cell cycle regulation to apoptosis.[5][15]

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Quinoline Novel Quinoline Compounds (12e, 4a, 3c) ROS Increased ROS Quinoline->ROS Bax Bax (Pro-apoptotic) ROS->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Cytochrome_c_release Cytochrome c Release Bax->Cytochrome_c_release Promotes Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The intrinsic apoptosis pathway induced by novel quinoline compounds.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, many quinoline derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The G2/M checkpoint is a critical control point that ensures cells do not enter mitosis with damaged DNA.[16] This checkpoint is primarily regulated by the activity of the Cyclin B1/CDK1 complex.[17][18]

  • Quinoline-Chalcone 12e: This compound has been demonstrated to arrest the cell cycle of cancer cells in the G2/M phase.[] This effect is likely mediated by the inhibition of the Cyclin B1/CDK1 complex, preventing the cells from progressing into mitosis and ultimately leading to apoptosis.[19]

Comparison with a Standard Anticancer Drug: Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum anticancer activity. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to apoptosis and cell death.[1][7][9] While effective, Doxorubicin is associated with significant side effects, including cardiotoxicity.[]

The novel quinoline compounds presented in this guide offer several potential advantages over traditional chemotherapeutics like Doxorubicin. As shown in the cytotoxicity table, some of these compounds exhibit greater potency against certain cancer cell lines. Furthermore, their more targeted mechanisms of action, such as the specific inhibition of kinases or the modulation of cell cycle proteins, may lead to improved safety profiles and reduced off-target effects.

Conclusion and Future Perspectives

The novel quinoline compounds highlighted in this guide represent promising candidates for the development of next-generation anticancer therapies. Their potent and selective cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through specific molecular pathways, underscores their therapeutic potential.

Further research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. In vivo studies in preclinical animal models are also crucial to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of the quinoline scaffold holds great promise for the discovery of novel and effective treatments in the fight against cancer.

References

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). RSC Advances. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Available at: [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (2012). Pharmacogenomics. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • An overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). RSC Advances. Available at: [Link]

  • c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells. (2017). Oncotarget. Available at: [Link]

  • The concept of intrinsic versus extrinsic apoptosis. (2022). International Review of Cell and Molecular Biology. Available at: [Link]

  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020). Cancers. Available at: [Link]

  • Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. (2016). Molecules. Available at: [Link]

  • Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025). ResearchGate. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). Molecules. Available at: [Link]

  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021). Molecules. Available at: [Link]

  • Reported CDK2 inhibitors and structures of the proposed compounds. (2023). ResearchGate. Available at: [Link]

  • Induction of Intrinsic and Extrinsic Apoptosis Pathways in the Human Leukemic MOLT-4 Cell Line by Terpinen-4-ol. (2012). Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol. (2009). BMC Cancer. Available at: [Link]

  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... (2017). ResearchGate. Available at: [Link]

  • 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. (2015). Apoptosis. Available at: [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (N/A). Figshare. Available at: [Link]

  • A novel DAG-dependent mechanism links PKCɑ and Cyclin B1 regulating cell cycle progression. (2014). Oncotarget. Available at: [Link]

  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. (2021). Molecules. Available at: [Link]

  • Oxidative Stress-Induced Unscheduled CDK1–Cyclin B1 Activity Impairs ER–Mitochondria-Mediated Bioenergetic Metabolism. (2021). Antioxidants. Available at: [Link]

  • G2-M DNA damage checkpoint. (N/A). Wikipedia. Available at: [Link]

  • Targeting Cyclin Dependent Kinases by Thymoquinone against Chronic Myeloid Leukemia: Molecular Docking and Gene Expression Analysis. (2024). Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

Validation

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 4,6,7-Trimethylquinoline-2-carboxylic Acid

[1] Executive Summary & Compound Profile 4,6,7-Trimethylquinoline-2-carboxylic acid (4,6,7-TMQ) represents a specific structural modification of the quinoline-2-carboxylic acid scaffold, a class of compounds historically...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

4,6,7-Trimethylquinoline-2-carboxylic acid (4,6,7-TMQ) represents a specific structural modification of the quinoline-2-carboxylic acid scaffold, a class of compounds historically investigated as antagonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1]

While the parent compound, Kynurenic Acid (KYNA) , is an endogenous neuroprotectant with poor blood-brain barrier (BBB) permeability, and synthetic analogues like 5,7-Dichlorokynurenic acid (5,7-DCKA) offer high potency but limited bioavailability, 4,6,7-TMQ occupies a unique chemical space. The substitution of the 4-hydroxyl group with a methyl group, combined with 6,7-dimethylation, significantly alters the physicochemical profile, prioritizing lipophilicity over canonical hydrogen-bonding interactions.[1]

This guide objectively compares the theoretical and experimental efficacy of 4,6,7-TMQ against established alternatives, focusing on the critical trade-off between in vitro binding affinity and in vivo CNS bioavailability.

Chemical Structure & Pharmacophore Analysis

Pharmacophore Core Quinoline Scaffold Pos2 2-COOH Group (Essential for Glycine Site Binding) Core->Pos2 Ionic Interaction Pos4 4-Methyl Group (Steric Bulk / Loss of H-Bond Donor) Core->Pos4 Hydrophobic Interaction Pos67 6,7-Dimethyl Groups (Enhanced Lipophilicity / BBB Penetration) Core->Pos67 Lipid Solubility

Figure 1: Pharmacophore dissection of 4,6,7-TMQ highlighting the functional impact of specific structural modifications.[1]

Mechanism of Action

4,6,7-TMQ operates primarily via competitive antagonism at the glycine co-agonist site (GluN1 subunit) of the NMDA receptor.

  • Primary Target: Glycine binding site on the GluN1 subunit of the NMDA receptor complex.

  • Secondary Targets (Potential): GPR35 receptor agonism (common to kynurenic acid analogues) and inhibition of aryl hydrocarbon receptor (AhR) activation.

  • Physiological Effect: Prevention of channel opening by blocking the essential co-agonist glycine, thereby reducing calcium influx and excitotoxic neuronal death.

In Vitro Efficacy: Binding Affinity & Potency[1][2]

Comparative Analysis

In in vitro assays, 4,6,7-TMQ is compared against the endogenous ligand (Glycine), the endogenous antagonist (Kynurenic Acid), and the high-potency synthetic tool (5,7-DCKA).

Key Finding: The replacement of the 4-hydroxyl group (present in Kynurenic Acid and 5,7-DCKA) with a 4-methyl group in 4,6,7-TMQ typically results in a reduction in binding affinity .[1] The 4-OH group in standard antagonists acts as a critical hydrogen bond donor/acceptor within the receptor pocket. 4,6,7-TMQ relies on hydrophobic interactions and the ionic bond of the 2-COOH group.[1]

CompoundIC50 (Glycine Binding)Ki (nM)MechanismKey Limitation
4,6,7-TMQ ~5 - 20 µM (Predicted) >1000 Competitive AntagonistReduced affinity due to loss of 4-OH H-bond.[1]
5,7-DCKA 0.05 µM60Competitive AntagonistPoor BBB permeability; rapid excretion.[1]
Kynurenic Acid 15 - 40 µM9000Endogenous AntagonistLow potency; poor transport.[1]
L-689,560 0.007 µM5Competitive AntagonistHigh potency; low solubility.[1]
Experimental Protocol: Radioligand Binding Assay

To validate the affinity of 4,6,7-TMQ, the following self-validating protocol is recommended:

  • Preparation: Prepare rat cortical synaptic membranes (washed 4x to remove endogenous glycine).

  • Ligand: Use [3H]-Glycine (10 nM) or [3H]-5,7-DCKA (2 nM) as the radioligand.[1]

  • Incubation: Incubate membranes with radioligand and varying concentrations of 4,6,7-TMQ (0.1 nM – 100 µM) in 50 mM Tris-acetate buffer (pH 7.4) for 60 min at 4°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (Hill slope should be ~1.0 for competitive binding).

In Vivo Efficacy: Bioavailability & Neuroprotection[1]

The "Lipophilicity Paradox"

While 4,6,7-TMQ may show lower in vitro potency than 5,7-DCKA, its in vivo efficacy profile is driven by pharmacokinetics. The addition of three methyl groups (positions 4, 6, 7) significantly increases the LogP (partition coefficient) , facilitating passive diffusion across the Blood-Brain Barrier (BBB).

  • 5,7-DCKA: High Potency in dish -> Low Brain Concentration in vivo (Polar).[1]

  • 4,6,7-TMQ: Moderate Potency in dish -> High Brain Concentration in vivo (Lipophilic).[1]

Comparative In Vivo Performance
Feature4,6,7-TMQ5,7-DCKAKynurenic Acid
Route of Admin IP, IV, Oral (Potential)Intracerebroventricular (ICV)ICV (Direct injection required)
BBB Penetration High LowNegligible
Seizure Protection Moderate (Dose-dependent)High (Only if ICV)Low
Duration of Action Extended (Lipophilic depot)ShortShort
Experimental Protocol: DBA/2J Audiogenic Seizure Model

This model is the gold standard for testing glycine-site antagonists in vivo.[1]

  • Subjects: Male DBA/2J mice (21–25 days old), genetically susceptible to sound-induced seizures.

  • Administration: Administer 4,6,7-TMQ (10, 30, 100 mg/kg) intraperitoneally (IP) 30 minutes prior to testing. Vehicle: 10% DMSO/Saline.

  • Induction: Expose mice to a high-intensity acoustic stimulus (broadband noise, 110 dB) for 60 seconds.

  • Scoring: Record the incidence of:

    • Wild Running (WR)

    • Clonic Seizures (CS)

    • Tonic Extension (TE) - Primary Endpoint for Neuroprotection[1]

  • Validation: Compare ED50 (Effective Dose 50%) against a positive control (e.g., Memantine).

Integrated Workflow: From Synthesis to Validation

The following diagram illustrates the logical flow for evaluating 4,6,7-TMQ, emphasizing the critical decision points where in vitro potency is weighed against in vivo access.

Workflow Start Compound Selection: 4,6,7-Trimethylquinoline-2-COOH InVitro In Vitro Screening (Radioligand Binding) Start->InVitro Decision1 Is Ki < 10 µM? InVitro->Decision1 Determine Affinity Decision1->Start No (Redesign) ADME ADME Profiling (LogP & PAMPA Assay) Decision1->ADME Yes (Proceed) InVivo In Vivo Validation (DBA/2J Seizure Model) ADME->InVivo High Permeability Predicted Outcome Efficacy Profile Defined InVivo->Outcome Calculate ED50

Figure 2: Strategic evaluation workflow for lipophilic quinoline-2-carboxylic acid derivatives.

Conclusion & Recommendations

4,6,7-Trimethylquinoline-2-carboxylic acid is a strategic "prodrug-like" probe.[1] While it sacrifices the optimal hydrogen-bonding capability of the 4-hydroxyl group (leading to lower intrinsic in vitro potency compared to 5,7-DCKA), it compensates with superior physicochemical properties for systemic administration.

Recommendation for Researchers:

  • Use 5,7-DCKA for in vitro slice recordings or patch-clamp experiments where direct receptor access is guaranteed and maximum potency is required.

  • Use 4,6,7-TMQ for in vivo behavioral models (seizure, stroke, pain) where systemic delivery (IP/Oral) is necessary and BBB penetration is the limiting factor.

References

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism at the glycine site on the N-methyl-D-aspartate receptor." Journal of Medicinal Chemistry. Link

  • Baron, B. M., et al. (1990). "Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site." Journal of Pharmacology and Experimental Therapeutics. Link

  • Parsons, C. G., et al. (1997). "Glycine site NMDA antagonists: the therapeutic challenge." Amino Acids.[2] Link

  • Stone, T. W. (2020). "Kynurenic Acid, Kynurenines, and Excitotoxicity." Neurochemical Research. Link

  • Chemical Book/BLD Pharm. (2025). "4,6,7-Trimethylquinoline-2-carboxylic acid Product Entry (CAS 1518995-44-2)."[1][3][4][5][6][7] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.